molecular formula C10H16ClNO2 B018320 Etilefrine Hydrochloride CAS No. 534-87-2

Etilefrine Hydrochloride

Cat. No.: B018320
CAS No.: 534-87-2
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etilefrine hydrochloride (TN) is a member of phenols.
See also: Etilefrine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNROWWHOBZQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

709-55-7 (Parent)
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045322
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-17-9, 534-87-2
Record name Etilefrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etilefrine Hydrochloride (CAS 943-17-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the chemical and physical properties, mechanism of action, and analytical methodologies for etilefrine hydrochloride (CAS No. 943-17-9). This compound is a potent sympathomimetic agent, acting as a direct-acting adrenergic agonist with selectivity for α1 and β1 receptors.[1][2][3] This guide consolidates key quantitative data into structured tables, outlines experimental protocols from published literature, and presents signaling pathways and experimental workflows through detailed diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a white crystalline powder with a bitter taste.[4] It is known for its role as a vasopressor, utilized in the management of hypotension by increasing blood pressure and cardiac output.[5][6]

General and Physicochemical Properties

The fundamental identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 943-17-9[5][7]
Molecular Formula C₁₀H₁₅NO₂·HCl[5][7]
Molecular Weight 217.69 g/mol [5][8]
IUPAC Name 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride[8]
Synonyms 2-Ethylamino-1-(3-hydroxyphenyl)ethanol hydrochloride, Effortil, Efortil[5][7][8]
Appearance White or almost white, crystalline powder or colorless crystals[4][5][9]
Melting Point 117 - 123 °C[5][7][10]
pKa (Strongest Acidic) 9.1[11][12]
pKa (Strongest Basic) 9.73[11][12]
pH (1 in 10 solution) 3.8 - 5.8[4]
Storage Temperature Room Temperature; 2-8°C recommended for long-term storage[5][13]
Storage Conditions Store in a tight, light-resistant container[4][13]
Solubility Profile
SolventSolubilitySource(s)
Water Very soluble / Freely soluble (13.8 mg/mL predicted)[4][7][12]
Ethanol (95% or 96%) Freely soluble / Soluble[4][7]
Acetic Acid (100%) Sparingly soluble[4]
Diethyl Ether Practically insoluble[4]
Methylene Chloride Practically insoluble[7]

Mechanism of Action and Signaling Pathways

This compound is a synthetic sympathomimetic amine that functions by stimulating the sympathetic nervous system.[1] Its primary mechanism involves acting as an agonist at α1 and β1 adrenergic receptors, mimicking the effects of endogenous catecholamines.[1][2][14]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-receptors, located on vascular smooth muscle, leads to vasoconstriction.[1][2] This increases peripheral vascular resistance, which in turn elevates blood pressure.[1]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors in the heart enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect).[1][2] The resulting increase in cardiac output contributes significantly to its anti-hypotensive effect.[3][14]

The drug may also have some β2-agonist properties.[15] Furthermore, research indicates that this compound can bi-directionally regulate the AMPK/Akt pathway, activating AMPKα phosphorylation while inhibiting Akt phosphorylation in certain cell lines.[14]

Visualized Signaling Pathways

The downstream effects of this compound are mediated by distinct G-protein coupled receptor pathways.

alpha1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Etilefrine Etilefrine HCl a1_receptor α1-Adrenergic Receptor Etilefrine->a1_receptor Binds Gq Gq Protein a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Response Smooth Muscle Contraction PKC->Response Phosphorylates Targets

Caption: α1-Adrenergic receptor signaling pathway activated by etilefrine.

beta1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Etilefrine Etilefrine HCl b1_receptor β1-Adrenergic Receptor Etilefrine->b1_receptor Binds Gs Gs Protein b1_receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets

Caption: β1-Adrenergic receptor signaling pathway activated by etilefrine.

Analytical Methods and Experimental Protocols

A variety of analytical techniques have been reported for the identification, purity assessment, and assay of this compound. While full, step-by-step protocols are proprietary to specific pharmacopeias or publications, the methodologies are described here based on available information.

Assay by Potentiometric Titration

This method is a non-aqueous titration used to quantify the amount of this compound.[4]

  • Principle: The substance, a salt of a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent system (acetic acid and acetic anhydride). The endpoint is determined by monitoring the potential change with an electrode.

  • Methodology:

    • Accurately weigh about 0.3 g of previously dried this compound.[4]

    • Dissolve the sample in 25 mL of acetic acid (100) and add 40 mL of acetic anhydride.[4]

    • Titrate the solution with 0.1 mol/L perchloric acid VS.[4]

    • The endpoint is determined potentiometrically.[4]

    • A blank determination is performed to correct for solvent effects.[4]

    • Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.770 mg of C₁₀H₁₅NO₂·HCl.[4]

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of etilefrine HCl in the presence of its oxidative degradation products.[16]

  • Principle: The method separates the active pharmaceutical ingredient (API) from its degradation products on a reversed-phase column. The amount of each component is quantified by UV detection.

  • Chromatographic Conditions:

    • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.[16]

    • Flow Rate: 1 mL/min.[16]

    • Detection: UV at 220 nm.[16]

    • Temperature: Ambient.[16]

  • Validation: The method was validated according to ICH guidelines and demonstrated selectivity, with the ability to analyze the drug in the presence of up to 80% of its oxidative degradate.[16]

hplc_workflow start Start: Sample (Etilefrine HCl) sample_prep Prepare Sample and Standard Solutions start->sample_prep prep Prepare Mobile Phase (Phosphate Buffer:ACN 30:70) instrument HPLC System (C18 Column) prep->instrument inject Inject Sample (Flow Rate: 1 mL/min) sample_prep->inject instrument->inject detect UV Detection at 220 nm inject->detect data Data Acquisition & Chromatogram Generation detect->data quantify Quantify Peak Area vs. Standard data->quantify end End: Report Purity/ Concentration quantify->end

Caption: General workflow for HPLC analysis of Etilefrine HCl.

Spectrophotometric Determination via Gold Nanoparticles

A sensitive method was developed based on the reduction of a gold solution by etilefrine HCl to form gold nanoparticles (AuNPs).[15]

  • Principle: Etilefrine HCl acts as a reducing agent, converting Au³⁺ to Au⁰, which then forms nanoparticles. These AuNPs exhibit a distinct surface plasmon resonance absorption band around 530 nm. The intensity of this band is proportional to the concentration of the drug. Sodium dodecyl sulphate (SDS) is used as a stabilizing agent to prevent nanoparticle aggregation.[15]

  • Methodology:

    • Mix the drug solution with a gold solution in the presence of a buffer and SDS as a stabilizer.[15]

    • Optimize variables such as gold concentration, buffer type, pH, stabilizer, and reaction time/temperature.[15]

    • Measure the absorbance of the resulting AuNP solution at the λmax (approx. 530 nm).[15]

    • A linear relationship is established between absorbance and concentration, with a reported range of 3.0-20.0 µg/mL for etilefrine HCl.[15]

Pharmacopeial Purity and Identification Tests

The following tests are described for quality control purposes.[4]

  • Identification (1): To 1 mL of a 1-in-5000 solution, add 1 mL of a freshly prepared 1-in-4000 solution of 2,6-dibromoquinonechlorimide in ethanol (95%) and 5 drops of ammonia TS. A blue color develops.[4]

  • Identification (2): To 5 mL of a 1-in-20,000 solution, add 2 mL of a 1-in-2000 solution of 4-nitrobenzenediazonium fluoroborate and 5 mL of a boric acid-potassium chloride-sodium hydroxide buffer solution (pH 9.2). A specific color reaction occurs.[4]

  • Chloride Test: A 1-in-1000 solution responds to the Qualitative Tests for chloride.[4]

  • Sulfate: Maximum limit of 0.028%.[4]

  • Heavy Metals: Maximum limit of 20 ppm.[4]

  • Arsenic: Maximum limit of 2 ppm.[4]

  • Loss on Drying: Not more than 1.0% (1 g, 105°C, 4 hours).[4]

  • Residue on Ignition: Not more than 0.10% (1 g).[4]

References

An In-depth Technical Guide to the Solubility and Stability of Etilefrine Hydrochloride in Research Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of etilefrine hydrochloride, a direct-acting sympathomimetic amine. This compound is primarily used as an anti-hypotensive agent, and a thorough understanding of its physicochemical properties is crucial for consistent and reliable results in research and development. This document details its known solubility and stability profiles, provides robust experimental protocols for its characterization in common laboratory buffers, and illustrates key pathways and workflows.

Physicochemical Properties and Solubility Profile

This compound is the hydrochloride salt of etilefrine, a synthetic adrenergic agonist. Its structure features a phenol group and a secondary amine, making it amenable to salt formation to enhance aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.69 g/mol [1][2]
Appearance White or almost white crystalline powder or colorless crystals.[3][4]
pKa (Strongest Acidic) 9.1[2]
pKa (Strongest Basic) 9.73[2]
Melting Point 118 °C to 122 °C[4]
pH (10% aq. solution) 3.8 - 5.8[3]

1.1 Aqueous and Buffer Solubility

This compound is generally characterized by high water solubility. Official monographs describe it as "very soluble" or "freely soluble" in water.[3][4] While extensive quantitative data in specific research buffers is not widely published, the available information provides a strong baseline for its behavior in aqueous solutions.

Table 2: Solubility Data for this compound

Solvent / BufferTemperaturepHSolubilityReference(s)
WaterNot SpecifiedNot Specified"Very soluble" / "Freely soluble"[3][4]
WaterNot SpecifiedNot Specified13.8 mg/mL (Predicted)[2]
Ethanol (95%)Not SpecifiedNot Specified"Freely soluble"[3]
Acetic Acid (100%)Not SpecifiedNot Specified"Sparingly soluble"[3]
Methylene ChlorideNot SpecifiedNot Specified"Practically insoluble"[4]

Note: Researchers should experimentally determine solubility in their specific buffer systems (e.g., Phosphate-Buffered Saline (PBS), Citrate, TRIS) using the protocols outlined in Section 3.0.

Stability Profile

The stability of this compound is influenced by several environmental factors, primarily light and oxidizing agents. Understanding these liabilities is critical for designing appropriate storage conditions and analytical methods.

2.1 Key Degradation Pathways

  • Photodegradation : this compound is light-sensitive.[5] Official monographs note that it is "gradually colored by light," indicating that prolonged exposure can lead to the formation of chromophoric degradation products.[3] Therefore, all stock solutions and experimental samples should be protected from light using amber vials or by wrapping containers in aluminum foil.

  • Oxidative Degradation : The phenolic hydroxyl group in the etilefrine structure makes it susceptible to oxidation. Studies have developed stability-indicating HPLC methods specifically to resolve this compound from its oxidative degradants.[6] The use of antioxidants in a formulation may be considered, and inert atmospheres (e.g., nitrogen or argon) can be used to protect solutions from dissolved oxygen.

2.2 Impact of pH and Temperature

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in a laboratory setting.

3.1 Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.

Methodology:

  • Preparation : Add an excess amount of this compound powder to a series of vials, each containing a research buffer of a specific pH (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.4). The presence of undissolved solid material at the end of the experiment is essential.

  • Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the samples to stand to permit the sedimentation of excess solid. To separate the saturated supernatant from the undissolved solid, use either centrifugation (e.g., 15 minutes at >10,000 x g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with the appropriate mobile phase to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

  • Analysis : Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. The solubility is reported in units such as mg/mL or µg/mL.

G Experimental Workflow: Equilibrium Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Etilefrine HCl to buffer-filled vials B Seal and agitate vials (e.g., 24-72h at 25°C) A->B C Centrifuge or filter to separate solid B->C D Collect clear supernatant C->D E Dilute supernatant with mobile phase D->E F Analyze by validated HPLC-UV method E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining equilibrium solubility.

3.2 Protocol for Stability-Indicating Studies

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This data helps in developing stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL). Protect this solution from light.

  • Stress Conditions : Aliquot the stock solution into separate, protected vials for each stress condition.

    • Acid Hydrolysis : Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis : Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation : Store a vial of the stock solution in an oven at a high temperature (e.g., 60°C).

    • Photodegradation : Expose a vial of the stock solution in a clear glass vial to a photostability chamber (ICH Q1B option 2: >1.2 million lux hours and >200 W·h/m²). A control sample should be wrapped in foil and placed in the same chamber.

  • Time Points : Store the stressed samples under their respective conditions. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress, longer durations may be necessary.

  • Sample Preparation : Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to the target analytical concentration with the mobile phase.

  • Analysis : Analyze the stressed samples, a non-stressed control, and a blank using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.

Example HPLC Method:

  • Column : ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase : 0.1M phosphate buffer (pH 4.0) : acetonitrile (30:70, v/v)[6]

  • Flow Rate : 1.0 mL/min[6]

  • Detection : UV at 220 nm[6]

  • Temperature : Ambient[6]

G Experimental Workflow: Forced Degradation Study cluster_stress Apply Stress Conditions A Prepare Etilefrine HCl stock solution (e.g., 1 mg/mL) B1 Acid (0.1M HCl) A->B1 B2 Base (0.1M NaOH) A->B2 B3 Oxidative (3% H₂O₂) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Sample at multiple time points (e.g., 0, 2, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize/Dilute samples to target concentration C->D E Analyze by stability-indicating HPLC-UV method D->E F Assess peak purity and quantify degradation products E->F

Caption: Workflow for conducting a forced degradation study.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating adrenergic receptors, specifically α₁ and β₁ receptors.[1][7] This dual agonism results in a coordinated cardiovascular response.

  • α₁-Adrenergic Receptor Activation : Located on vascular smooth muscle cells, activation of α₁ receptors by etilefrine leads to vasoconstriction. This increases peripheral vascular resistance, which in turn elevates blood pressure.

  • β₁-Adrenergic Receptor Activation : Located primarily in the heart, stimulation of β₁ receptors enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect). The resulting increase in cardiac output further contributes to the rise in blood pressure.

G This compound Signaling Pathway cluster_alpha α₁ Pathway (Vascular Smooth Muscle) cluster_beta β₁ Pathway (Cardiac Myocytes) Etilefrine Etilefrine HCl Alpha1 α₁-Adrenergic Receptor Etilefrine->Alpha1 Beta1 β₁-Adrenergic Receptor Etilefrine->Beta1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Vaso Vasoconstriction Ca->Vaso Gs Gs Protein Beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Effects ↑ Heart Rate ↑ Contractility PKA->Effects

Caption: Adrenergic signaling activated by etilefrine.

References

The Historical Development of Etilefrine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine that has been in clinical use for the management of hypotension, particularly of orthostatic nature, for over seven decades. Its longevity in the therapeutic landscape is a testament to its efficacy in restoring hemodynamic stability. This technical guide provides a comprehensive overview of the historical development of etilefrine, focusing on its discovery, the evolution of its synthesis, and the key pharmacological studies that defined its mechanism of action as a sympathomimetic agent. Particular emphasis is placed on quantitative data, experimental methodologies, and the elucidation of its signaling pathways.

Discovery and Initial Introduction

Etilefrine was first described and introduced for medical use in 1949.[1] As a substituted phenethylamine, it emerged during a period of intense research into adrenergic compounds following the elucidation of the chemical structures of adrenaline and noradrenaline. Its development was driven by the need for orally active and stable sympathomimetic agents with a favorable cardiovascular profile for treating hypotensive states.

Evolution of Chemical Synthesis

The chemical synthesis of etilefrine has evolved since its initial discovery, with advancements aimed at improving yield, purity, and cost-effectiveness.

Early Synthetic Approaches

Initial synthetic routes to etilefrine were based on classical methods for the preparation of phenylethanolamines. A common historical approach involved the reaction of a suitably protected m-hydroxyacetophenone derivative with an ethylamine precursor, followed by reduction of the ketone and deprotection.

Improved Synthesis Method

A significant improvement in the synthesis of etilefrine hydrochloride is detailed in a patented method that utilizes N-ethylbenzylamine as the aminating agent. This method offers advantages over earlier techniques that used ethylamine, which often resulted in the formation of by-products.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on a patented method and is provided for informational purposes.

Step 1: Amination

  • Dissolve α-bromo-m-hydroxyacetophenone in a suitable solvent.

  • Add N-ethylbenzylamine to the solution at a controlled temperature of 10-20°C.

  • Allow the reaction to proceed for 3-6 hours.

  • Adjust the pH of the reaction mixture to 0.5-1.5 with a hydrochloric acid solution.

  • Cool the mixture to below 10°C to precipitate α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

  • Isolate the product by filtration and wash.

Step 2: Catalytic Hydrogenation

  • Dissolve the α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride from Step 1 in an alcohol-based solvent and heat until fully dissolved.

  • Add a suitable catalyst (e.g., palladium on carbon).

  • Replace the atmosphere with nitrogen and then introduce hydrogen gas.

  • Conduct the catalytic hydrogenation at a relative pressure not exceeding 0.05 MPa and a temperature of 30-40°C for 12-24 hours.

  • Upon completion, crystallize the this compound from the reaction mixture.

  • Isolate the final product by filtration and wash.

Logical Workflow for Improved Etilefrine Synthesis

G cluster_synthesis Improved Synthesis of Etilefrine Start Start Amination Amination Start->Amination α-bromo-m-hydroxyacetophenone, N-ethylbenzylamine Intermediate α-benzyl ethyl amino-m-hydroxyacetophenone HCl Amination->Intermediate HCl Hydrogenation Hydrogenation Intermediate->Hydrogenation H₂, Catalyst Crystallization Crystallization Hydrogenation->Crystallization Final_Product Etilefrine HCl Crystallization->Final_Product

A diagram of the improved etilefrine synthesis workflow.

Pharmacological Characterization

The sympathomimetic effects of etilefrine are mediated through its interaction with adrenergic receptors. Early pharmacological studies were crucial in defining its receptor profile and understanding its physiological effects.

Adrenergic Receptor Activity

Etilefrine is an agonist at both α- and β-adrenergic receptors.[1] Specifically, it exhibits activity at α1 and β1 adrenergic receptors, with a higher affinity for β1 receptors compared to β2 receptors.[1] This receptor profile explains its dual action of vasoconstriction (mediated by α1 receptors) and increased cardiac output (mediated by β1 receptors).

Signaling Pathway of Etilefrine

G cluster_pathway Etilefrine Signaling Pathway cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor Etilefrine Etilefrine Alpha1_Receptor α1-AR Etilefrine->Alpha1_Receptor Beta1_Receptor β1-AR Etilefrine->Beta1_Receptor Gq Gq Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Gs Gs Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects

Etilefrine's signaling through α1 and β1 adrenergic receptors.
Quantitative Pharmacological Data

Table 1: Summary of Etilefrine's Pharmacological Properties

ParameterValue/DescriptionSpecies/TissueReference
Receptor Activity Agonist at α1 and β1 adrenergic receptorsVarious[1]
Receptor Selectivity Higher affinity for β1 over β2 adrenergic receptorsIn vitro studies[1]
Relative Potency ~100-fold less potent than isoproterenolIsolated dog heart
In Vivo Cardiovascular Effects

Early in vivo studies in both animals and humans were instrumental in characterizing the hemodynamic effects of etilefrine. Intravenous administration was shown to increase pulse rate, cardiac output, stroke volume, and mean arterial pressure.

Experimental Protocol: Early In Vivo Cardiovascular Assessment in Humans

This represents a generalized protocol based on early clinical pharmacological studies.

  • Subject Population: Healthy adult volunteers.

  • Drug Administration: Intravenous infusion of etilefrine at varying doses.

  • Hemodynamic Monitoring:

    • Continuous measurement of heart rate via electrocardiogram (ECG).

    • Measurement of arterial blood pressure using an intra-arterial catheter.

    • Determination of cardiac output using methods such as dye dilution or thermodilution.

    • Calculation of stroke volume and peripheral vascular resistance from the primary measurements.

  • Data Analysis: Construction of dose-response curves to quantify the effects of etilefrine on each hemodynamic parameter.

Table 2: Summary of In Vivo Cardiovascular Effects of Etilefrine

ParameterEffectSpecies
Heart Rate IncreaseHuman, Dog
Cardiac Output IncreaseHuman, Dog
Stroke Volume IncreaseHuman, Dog
Mean Arterial Pressure IncreaseHuman, Dog
Peripheral Vascular Resistance Decrease at low doses, Increase at high dosesHuman

Experimental Workflow for In Vivo Cardiovascular Studies

G cluster_workflow In Vivo Cardiovascular Assessment Workflow Subject_Selection Select Healthy Volunteers Baseline_Measurements Record Baseline Hemodynamics Subject_Selection->Baseline_Measurements Drug_Administration Administer Etilefrine (IV Infusion) Baseline_Measurements->Drug_Administration Hemodynamic_Monitoring Continuous Monitoring: - Heart Rate - Blood Pressure - Cardiac Output Drug_Administration->Hemodynamic_Monitoring Data_Analysis Analyze Dose-Response Relationships Hemodynamic_Monitoring->Data_Analysis Results Characterize Cardiovascular Effects Data_Analysis->Results

A workflow for early in vivo cardiovascular studies of etilefrine.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of etilefrine was crucial for its clinical application.

Table 3: Pharmacokinetic Parameters of Etilefrine

ParameterValue
Bioavailability (Oral) Approximately 50%
Protein Binding 23%
Metabolism Primarily conjugation (glucuronidation)
Elimination Half-life ~2.5 hours
Excretion Primarily in urine

Conclusion

The historical development of etilefrine showcases a systematic progression from its initial discovery and synthesis to its detailed pharmacological characterization. Early research successfully identified its dual α- and β-adrenergic agonist activity, which underpins its therapeutic utility in treating hypotension. While the precise quantitative data from the earliest studies are not as extensively documented in modern literature, the qualitative and comparative findings from that era laid a solid foundation for its enduring clinical use. The evolution of its chemical synthesis reflects the broader advancements in pharmaceutical manufacturing, aiming for greater efficiency and purity. For researchers and drug development professionals, the story of etilefrine serves as a valuable case study in the enduring principles of pharmacology and medicinal chemistry.

References

An In-depth Technical Guide to Etilefrine Hydrochloride: Chemical Synonyms, Structural Analogs, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a sympathomimetic agent with a long history of use in the management of hypotensive states. As a direct-acting adrenergic agonist, its pharmacological effects are mediated through the stimulation of both α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synonyms, structural analogs, and the intricate signaling pathways it modulates. Detailed experimental protocols for the preclinical evaluation of etilefrine and its analogs are also presented, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Synonyms of this compound

This compound is known by a variety of chemical names, trade names, and identifiers. A comprehensive list is provided in Table 1 for clear reference and to aid in literature searches and substance identification.

Identifier Type Identifier
IUPAC Name 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride[1]
CAS Number 943-17-9[1][2][3]
Chemical Formula C10H16ClNO2[1]
Molecular Weight 217.69 g/mol [1]
Synonyms (±)-Ethylphenylephrine hydrochloride, (±)-N-Ethylnorphenylephrine hydrochloride, 1-(3-Hydroxyphenyl)-2-ethylaminoethanol hydrochloride, 2-Ethylamino-1-(3-hydroxyphenyl)ethanol Hydrochloride, 3-[2-(Ethylamino)-1-hydroxyethyl]phenol hydrochloride, Ethyl adrianol, Ethylephrine hydrochloride, N-ethyl-2-hydroxy-2-(3-hydroxyphenyl)ethanaminium chloride[3][4][5]
Trade Names Apocretin, Cardanat, Circupon, Effontil, Effortil, Efortil, Funasol, Kertasin, Phetanol, Pulsamin, Thomasin, Tonus-Forte, Updormin[1][3][6][7]

Structural Analogs of Etilefrine

Etilefrine belongs to the phenylethanolamine class of compounds. Its structure, characterized by a hydroxyl group on the ethylamino side chain and a meta-hydroxyl group on the phenyl ring, is amenable to modification to produce a range of structural analogs with varying adrenergic receptor selectivity and potency. Key structural analogs are detailed in Table 2.

Analog Key Structural Differences from Etilefrine Primary Adrenergic Activity
Epinephrine Catechol (3,4-dihydroxy) moiety instead of a single meta-hydroxyl group; N-methyl instead of N-ethyl group.[8]Non-selective α and β agonist.
Phenylephrine N-methyl instead of N-ethyl group.[8]Selective α1 agonist.
Metaterol N-isopropyl instead of N-ethyl group.[8]β-adrenergic agonist.[9]
Norfenefrine Primary amine (no ethyl group).[8]α-adrenergic agonist.
Metaraminol Methyl group on the α-carbon of the side chain.Primarily an indirect-acting sympathomimetic (releases norepinephrine) with some direct α1 agonist activity.
Etilefrine Pivalate Pivaloyl ester at the 3'-hydroxyl position.Prodrug of etilefrine.

Signaling Pathways of Etilefrine

Etilefrine exerts its physiological effects by acting as an agonist at both α1- and β1-adrenergic receptors.[10][11] This dual agonism results in a combination of vasoconstriction and cardiac stimulation.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to vasoconstriction. Upon etilefrine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to the contraction of vascular smooth muscle cells.

β1-Adrenergic Receptor Signaling

The stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, primarily affects cardiac function. When etilefrine binds to β1-receptors in the heart, the Gs protein is activated, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key proteins involved in cardiac contractility and heart rate, such as L-type calcium channels and phospholamban. The net effect is an increase in heart rate (positive chronotropic effect) and contractility (positive inotropic effect).

Etilefrine_Signaling_Pathway Etilefrine Etilefrine alpha1_receptor α1-Adrenergic Receptor Etilefrine->alpha1_receptor binds beta1_receptor β1-Adrenergic Receptor Etilefrine->beta1_receptor binds Gq Gq protein alpha1_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction leads to Gs Gs protein beta1_receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects leads to

Caption: Signaling pathway of etilefrine.

Experimental Protocols

The following section outlines key experimental protocols for the preclinical characterization of etilefrine and its structural analogs.

Adrenergic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for α1- and β1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO cells stably expressing human α1A- or β1-adrenergic receptors). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors, [3H]dihydroalprenolol for β1-receptors), and varying concentrations of the unlabeled test compound (e.g., etilefrine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Second Messenger Assays

Objective: To measure the ability of a test compound to stimulate cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the β1-adrenergic receptor in a 96-well plate and grow to confluence.

  • Assay: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the measured cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value.

Objective: To measure the ability of a test compound to stimulate the production of inositol phosphates.

Methodology:

  • Cell Labeling: Plate cells expressing the α1-adrenergic receptor and label them with [3H]myo-inositol overnight.

  • Assay: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase. Add varying concentrations of the test compound.

  • Extraction of Inositol Phosphates: After incubation, terminate the reaction and extract the total inositol phosphates.

  • Separation and Quantification: Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates against the logarithm of the test compound concentration and determine the EC50 value.

In Vitro Vasoconstriction Assay

Objective: To assess the contractile effect of a test compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate a segment of an artery (e.g., rat thoracic aorta or mesenteric artery) and mount it in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Measurement of Contraction: Record the isometric tension generated by the arterial ring using a force transducer.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine or potassium chloride). Plot the response against the logarithm of the test compound concentration to determine the EC50 and maximum effect (Emax).

Isolated Perfused Heart (Langendorff) Assay

Objective: To evaluate the direct effects of a test compound on cardiac contractility and heart rate.

Methodology:

  • Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.

  • Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution at a constant pressure or flow.

  • Measurement of Cardiac Function: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Record left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dtmax), and heart rate.

  • Drug Administration: After a stabilization period, administer the test compound into the perfusion solution at various concentrations.

  • Data Analysis: Analyze the changes in LVDP, +dP/dtmax, and heart rate in response to the test compound to determine its inotropic and chronotropic effects.

Experimental Workflow for Adrenergic Agonist Characterization

The characterization of a novel compound with suspected adrenergic agonist activity typically follows a hierarchical screening and testing cascade.

Experimental_Workflow start Compound Synthesis and Library Screening binding_assay Primary Screening: Adrenergic Receptor Binding Assays (α1, β1, β2, etc.) start->binding_assay functional_assay Secondary Screening: In Vitro Functional Assays (cAMP, IP3) binding_assay->functional_assay Active Compounds selectivity Selectivity Profiling: Binding and Functional Assays on a Panel of Receptors functional_assay->selectivity Potent Agonists ex_vivo Ex Vivo Tissue Assays: - Isolated Blood Vessel (Vasoconstriction) - Isolated Heart (Inotropic/Chronotropic) selectivity->ex_vivo Selective Hits in_vivo In Vivo Animal Models: - Blood Pressure Measurement - Heart Rate and Cardiac Output ex_vivo->in_vivo Promising Leads pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: Experimental workflow for adrenergic agonist characterization.

Conclusion

This compound remains a clinically relevant sympathomimetic agent. A thorough understanding of its chemical properties, structural analogs, and the signaling pathways it modulates is essential for both its appropriate clinical use and for the development of novel adrenergic agonists with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds, from initial receptor binding studies to in vivo assessments of cardiovascular function. This comprehensive approach is critical for advancing our knowledge of adrenergic pharmacology and for the discovery of new medicines to treat cardiovascular disorders.

References

computational modeling of etilefrine hydrochloride-receptor interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Modeling of Etilefrine Hydrochloride-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sympathomimetic amine utilized for the management of hypotension.[1] Its therapeutic effects are primarily mediated through its interaction with adrenergic receptors. A comprehensive understanding of these interactions at a molecular level is crucial for rational drug design and the development of more selective and efficacious therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies employed to characterize the binding of this compound to its target receptors. It details the mechanism of action, outlines experimental protocols for determining binding affinities and functional potencies, and provides a step-by-step guide to computational modeling techniques such as molecular docking and molecular dynamics simulations. Furthermore, this guide illustrates the associated signaling pathways and presents a structured approach to data analysis and visualization.

Introduction to this compound and its Receptors

This compound is a direct-acting sympathomimetic agent that primarily targets α1 and β1 adrenergic receptors.[1][2][3] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are central to the regulation of various physiological processes.[4][5] Stimulation of α1-adrenergic receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and a subsequent increase in peripheral resistance and blood pressure.[1][3] Concurrently, agonism at β1-adrenergic receptors, located mainly in the heart, results in increased heart rate and myocardial contractility, thereby enhancing cardiac output.[1][3][4]

Computational modeling, in conjunction with experimental validation, offers a powerful paradigm for elucidating the intricacies of etilefrine-receptor interactions. These approaches can predict binding modes, rationalize selectivity, and provide insights into the conformational changes that lead to receptor activation.

Experimental Protocols for Characterizing Etilefrine-Receptor Interactions

Radioligand Binding Assays for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6] These assays measure the direct interaction between a radiolabeled ligand and the receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of etilefrine for α1 and β1 adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (α1 or β1).

  • A suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filter manifold for harvesting.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay (to determine Kd of the radioligand):

    • In a 96-well plate, set up reactions containing a fixed amount of membrane protein and increasing concentrations of the radioligand.

    • For each concentration, prepare parallel reactions containing an excess of a non-labeled competing ligand to determine non-specific binding.

    • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Competition Binding Assay (to determine Ki of etilefrine):

    • Set up reactions with a fixed concentration of the radioligand (typically at or below its Kd) and membrane protein.

    • Add increasing concentrations of this compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).

    • Incubate, filter, and measure radioactivity as described for the saturation assay.

Data Analysis:

  • Saturation Assay: Plot the specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Bmax (receptor density) and Kd.

  • Competition Assay: Plot the percentage of specific binding against the logarithm of the etilefrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of etilefrine that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

Functional Assays for Determining Agonist Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCRs, this often involves measuring the levels of second messengers.

Objective: To determine the half-maximal effective concentration (EC50) of etilefrine at α1 and β1 adrenergic receptors.

Methodology (β1 Adrenergic Receptor - cAMP Accumulation Assay):

  • Cell Culture: Culture cells stably expressing the β1 adrenergic receptor.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of etilefrine to the wells.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Methodology (α1 Adrenergic Receptor - Calcium Flux Assay):

  • Cell Culture: Culture cells stably expressing the α1 adrenergic receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation and Detection: Add increasing concentrations of etilefrine to the wells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Data Presentation

The quantitative data obtained from the experimental assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM)n
α1-adrenergic[3H]-prazosinValue not available-
β1-adrenergic[3H]-dihydroalprenololValue not available-
Note: Ki values represent the mean ± SEM from 'n' independent experiments. Specific values for etilefrine are not currently available in the public domain based on conducted searches.

Table 2: Functional Potency of this compound at Adrenergic Receptors

Receptor SubtypeFunctional AssayEC50 (nM)Emax (% of control)n
α1-adrenergicCalcium FluxValue not availableValue not available-
β1-adrenergiccAMP AccumulationValue not availableValue not available-
Note: EC50 and Emax values represent the mean ± SEM from 'n' independent experiments. Specific values for etilefrine are not currently available in the public domain based on conducted searches.

Computational Modeling Protocols

Computational modeling provides atomic-level insights into the interaction between etilefrine and its target receptors.

Molecular Docking

Molecular docking predicts the preferred binding orientation and conformation of a ligand within a receptor's binding site.

Methodology:

  • Receptor Preparation:

    • Obtain a 3D structure of the target adrenergic receptor. If an experimental structure is unavailable, generate a homology model using a suitable template from the Protein Data Bank (PDB).

    • Prepare the receptor structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and any co-crystallized ligands.

    • Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Generate different possible conformers of the ligand.

  • Grid Generation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or by identifying putative binding pockets.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's grid box.

    • The program will sample different poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between etilefrine and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the etilefrine-receptor complex over time, allowing for an assessment of the stability of the docked pose and conformational changes in the receptor.

Methodology:

  • System Setup:

    • Take the best-docked pose of the etilefrine-receptor complex from the molecular docking study.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with water molecules and add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the protein and ligand to allow the solvent and lipids to equilibrate.

    • Run a series of equilibration steps with gradually decreasing restraints on the protein and ligand.

  • Production Run:

    • Run the MD simulation without any restraints for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the etilefrine-receptor complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the interactions between etilefrine and the receptor over time to identify stable hydrogen bonds and other key interactions.

    • Perform advanced analyses such as principal component analysis (PCA) to identify large-scale conformational changes in the receptor upon ligand binding.

Visualizations of Workflows and Signaling Pathways

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep1 Membrane Preparation Saturation_Assay Saturation Binding Assay (Determine Radioligand Kd) Membrane_Prep1->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Etilefrine IC50) Membrane_Prep1->Competition_Assay Ki_Calc Ki Calculation (Cheng-Prusoff) Saturation_Assay->Ki_Calc Competition_Assay->Ki_Calc Cell_Culture Cell Culture with Receptor Expression Functional_Assay Functional Assay (cAMP or Calcium Flux) Cell_Culture->Functional_Assay EC50_Calc EC50 Determination Functional_Assay->EC50_Calc

Caption: Experimental workflow for determining binding affinity and functional potency.

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation Receptor_Prep Receptor Preparation (Homology Model/Crystal Structure) Docking Docking Simulation Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Etilefrine 3D Structure) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis System_Setup System Setup (Complex in Membrane) Pose_Analysis->System_Setup Best Docked Pose Equilibration System Equilibration System_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (Stability, Interactions) Production_MD->Trajectory_Analysis

Caption: Workflow for computational modeling of etilefrine-receptor interactions.

Signaling Pathways

Upon binding of etilefrine, the adrenergic receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

  • α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.

Alpha1_Signaling Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Response Cellular Response (e.g., Vasoconstriction) PKC->Response

Caption: α1-Adrenergic receptor signaling pathway.

  • β1-Adrenergic Receptor Signaling: These receptors are coupled to Gs proteins. Agonist binding promotes the dissociation of the Gαs subunit, which then activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium, enhanced contractility (inotropic effect), and an increased heart rate (chronotropic effect). Etilefrine has also been shown to modulate the AMPK/Akt pathway.[3]

Beta1_Signaling Etilefrine Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs AMPK_Akt AMPK/Akt Pathway Modulation Beta1_Receptor->AMPK_Akt AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channels L-type Ca²⁺ Channels (Phosphorylation) PKA->Ca_Channels Response Cellular Response (↑ Heart Rate, ↑ Contractility) Ca_Channels->Response

Caption: β1-Adrenergic receptor signaling pathway.

Conclusion

The comprehensive characterization of this compound's interaction with α1 and β1 adrenergic receptors requires a synergistic approach that integrates experimental and computational methodologies. While this guide outlines the established protocols for determining binding kinetics, functional potency, and for performing in silico modeling, a notable gap exists in the publicly available quantitative data for etilefrine. Future research should prioritize the experimental determination of these values to facilitate more accurate computational modeling and a deeper understanding of its therapeutic and off-target effects. Such data will be invaluable for the development of next-generation cardiovascular drugs with improved selectivity and safety profiles.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine hydrochloride is a synthetic sympathomimetic amine, chemically designated as (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol hydrochloride.[1] It is primarily used as an antihypotensive agent for the treatment of orthostatic hypotension.[2][3] The therapeutic action of etilefrine is mediated through its agonist activity at α- and β-adrenergic receptors.[4] Specifically, it stimulates α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction, and β1-adrenergic receptors in the heart, which increases heart rate and myocardial contractility.[5][6] The combined effects of increased peripheral resistance and enhanced cardiac output lead to an elevation in blood pressure.[3][5] A thorough understanding of the pharmacokinetics (PK) and metabolism of etilefrine is critical for optimizing its therapeutic use and for the development of new drug formulations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of etilefrine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of etilefrine are characterized by rapid absorption, extensive first-pass metabolism, a short half-life, and renal excretion.[5][7] Its behavior in the body can be described using an open two-compartment model.[7]

Absorption

Following oral administration, etilefrine is rapidly and completely absorbed from the gastrointestinal tract.[5][7] This is evidenced by studies showing that approximately 80% of a radiolabeled dose is recovered in the urine, regardless of whether it was administered orally or intravenously.[7] Despite complete absorption, the oral bioavailability is only about 50-55% due to a significant first-pass effect in the liver and gut wall.[2][4][7] Peak plasma concentrations are typically reached within 30 minutes of oral intake.[2]

Distribution

Etilefrine distributes widely throughout the body.[8] The volume of distribution (Vd, beta) has been reported to be large, at approximately 160 liters, suggesting distribution into tissues.[7] Another source reports a volume of distribution of 2.1 L/kg.[9][10] There is a notable discrepancy in the reported plasma protein binding. One source indicates that etilefrine is 23% bound to plasma proteins, with about 8.5% bound specifically to albumin.[2] Conversely, other data suggest a much lower fraction unbound (fu) of 0.77%, which would imply that 99.23% of the drug is bound to plasma proteins.[9][10] This significant difference highlights the need for careful consideration when interpreting pharmacokinetic data.

Metabolism

Etilefrine is predominantly metabolized in the liver and gastrointestinal tract.[2][5] The primary metabolic pathway is conjugation, with the formation of a phenolic sulphate being the major route.[7][11] Glucuronidation also occurs.[2][8] A minor pathway involves oxidation, which accounts for about 3% of metabolism and results in the formation of hydroxymandelic acid.[2][7] Additionally, two isomeric tetrahydroisoquinolines, formed through a condensation reaction with formaldehyde, have been identified as minor metabolites; these are excreted in both free and sulphated forms.[11]

Excretion

The elimination of etilefrine and its metabolites occurs primarily through the kidneys.[5][8] Approximately 80% of an administered dose is excreted in the urine within 24 hours.[2][7] The excretion profile differs significantly between oral and intravenous administration due to the first-pass effect. After an oral dose, 7% to 28% of the drug is excreted unchanged in the urine, while 44% to 73% is excreted as conjugates.[2] Following intravenous administration, a higher proportion (28%) is excreted unchanged, with 44% eliminated as conjugates.[2] The elimination half-life is consistently reported to be short, around 2 to 2.5 hours.[2][7][9]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound in humans.

ParameterValueRoute of AdministrationCitation(s)
Bioavailability (F) ~55%Oral[4][7]
Time to Peak (Tmax) ~30 minutesOral[2]
Elimination Half-life (t½) ~2 - 2.5 hoursOral / IV[2][7][9]
Volume of Distribution (Vd, beta) 160 LIV[7]
Volume of Distribution (Vd) 2.1 L/kgNot Specified[9][10]
Plasma Protein Binding 23%Not Specified[2]
Fraction Unbound (fu) 0.77% (99.23% bound)Not Specified[9][10]
Clearance (CL) 14 mL/min/kgNot Specified[10]
Total Urinary Excretion ~80% of doseOral / IV[2][7]
% Excreted Unchanged (Urine) 7 - 28%Oral[2]
% Excreted Unchanged (Urine) 28%IV[2]
% Excreted as Conjugates (Urine) 44 - 73%Oral[2]
% Excreted as Conjugates (Urine) 44%IV[2]

Detailed Metabolic Pathways

The biotransformation of etilefrine is a critical determinant of its bioavailability and duration of action. The process is dominated by Phase II conjugation reactions.

  • Sulphate Conjugation (Major Pathway): The primary metabolic route for etilefrine is conjugation of the phenolic hydroxyl group with sulphate, forming an inactive etilefrine-O-sulphate.[7][11] This reaction is characteristic of phenylalkylamines with a meta-hydroxyl group.[7]

  • Glucuronide Conjugation: Etilefrine also undergoes conjugation with glucuronic acid, another significant Phase II pathway that increases water solubility and facilitates renal excretion.[2][8]

  • Oxidation (Minor Pathway): A small fraction (around 3%) of etilefrine is deaminated to form the corresponding hydroxymandelic acid.[2][7]

  • Condensation (Minor Pathway): Two minor metabolites have been identified as isomeric tetrahydroisoquinolines. These are formed through a condensation reaction between etilefrine and what is presumed to be endogenous formaldehyde.[11]

Etilefrine_Metabolism Etilefrine Etilefrine Sulphate Etilefrine-O-Sulphate Etilefrine->Sulphate Sulphation (Major Pathway) Glucuronide Etilefrine-Glucuronide Etilefrine->Glucuronide Glucuronidation HMA Hydroxymandelic Acid Etilefrine->HMA Oxidation (Minor, ~3%) THIQ Tetrahydroisoquinolines (Free & Sulphated) Etilefrine->THIQ Condensation (Minor) Excretion Renal Excretion Etilefrine->Excretion Unchanged Drug Sulphate->Excretion Glucuronide->Excretion HMA->Excretion THIQ->Excretion

Figure 1: Metabolic pathways of this compound.

Key Experimental Methodologies

The characterization of etilefrine's pharmacokinetics and metabolism has been accomplished through a variety of in vivo and in vitro experimental protocols.

In Vivo Pharmacokinetic and Bioavailability Studies
  • Objective: To determine key PK parameters such as half-life, bioavailability, and clearance, and to identify major excretion routes.

  • Protocol Outline:

    • Study Design: A crossover design is typically employed, where a cohort of healthy human volunteers receives a single dose of this compound both orally and intravenously on separate occasions, with a washout period in between.[7]

    • Test Article: To facilitate detection and quantification, a radiolabeled version of the drug, such as ³H-etilefrine, is often used.[7][11]

    • Dosing and Sample Collection: Following an overnight fast, subjects are administered the drug. Serial blood samples are collected at predefined time points (e.g., 0, 15, 30, 60, 90 min, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. Concurrently, total urine is collected at intervals for at least 7-10 elimination half-lives (approximately 24 hours for etilefrine).[7][12]

    • Sample Processing: Blood samples are centrifuged to separate plasma. Both plasma and urine samples are stored at -20°C or lower until analysis.

    • Bioanalysis: The concentrations of unchanged etilefrine and its metabolites in plasma and urine are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for specific quantification or liquid scintillation counting for total radioactivity.[1][7][13]

    • Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, CL) using non-compartmental or compartmental analysis. Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral). Urinary excretion data are used to determine the fraction of the dose eliminated by the kidneys.[7]

InVivo_PK_Workflow cluster_study Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Dosing Subject Dosing (Oral & IV Crossover) [³H-Etilefrine] Blood Serial Blood Sampling Dosing->Blood Urine Cumulative Urine Collection (~24 hours) Dosing->Urine Processing Sample Processing (Plasma Separation) Blood->Processing Analysis Bioanalysis (LC-MS/MS or LSC) Urine->Analysis Processing->Analysis PK_Calc Pharmacokinetic Analysis (AUC, t½, CL, Vd) Analysis->PK_Calc Excretion_Calc Excretion Profile (% Unchanged, % Metabolites) Analysis->Excretion_Calc BA_Calc Bioavailability Calculation (F = AUCoral / AUCIV) PK_Calc->BA_Calc

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies using Liver Microsomes
  • Objective: To identify metabolic pathways and the enzymes involved, and to assess the metabolic stability of the drug in a controlled environment.

  • Protocol Outline:

    • Materials: Human liver microsomes (HLM), this compound, and necessary cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) reactions.[14][15]

    • Incubation: Etilefrine (at a specific concentration, e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[15][16]

    • Reaction Initiation and Sampling: The reaction is initiated by adding the cofactor(s). Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant containing the drug and its metabolites is transferred for analysis.

    • Analysis: The supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time (for stability assessment) and to identify and quantify the formation of metabolites.[17]

    • Data Analysis: The rate of disappearance of etilefrine is used to calculate its intrinsic clearance (CLint). The structures of metabolites are elucidated based on their mass spectral data.

InVitro_Metabolism_Workflow Prep Prepare Incubation Mixture (Etilefrine + Liver Microsomes + Buffer) Incubate Pre-incubate at 37°C Prep->Incubate Start Initiate Reaction (Add Cofactors: NADPH, UDPGA, etc.) Incubate->Start Sample Time-Point Sampling (e.g., 0, 15, 30, 60 min) Start->Sample Quench Quench Reaction (Add Cold Acetonitrile) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Data Data Interpretation (Metabolic Stability, Metabolite ID) Analyze->Data

Figure 3: Workflow for an in vitro metabolism assay using liver microsomes.

Plasma Protein Binding Assays
  • Objective: To determine the fraction of etilefrine that is bound to plasma proteins, which influences its distribution and availability to target sites.

  • Protocol Outline:

    • Method: Equilibrium dialysis is a common and robust method.[18]

    • Apparatus: A dialysis cell is used, which consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.

    • Procedure: One chamber is filled with human plasma spiked with a known concentration of etilefrine. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: The entire apparatus is incubated at 37°C for a sufficient period (e.g., 18-24 hours) to allow the concentration of unbound drug to reach equilibrium across the membrane.[18]

    • Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The total drug concentration in the plasma chamber (C_total) and the free drug concentration in the buffer chamber (C_free) are measured by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as: fu = C_free / C_total. The percent bound is calculated as: (1 - fu) × 100.

Adrenergic Signaling Pathway

The therapeutic effect of etilefrine is a direct consequence of its interaction with adrenergic receptors, a class of G-protein coupled receptors (GPCRs). Understanding this pathway is essential for contextualizing its pharmacokinetic profile with its pharmacodynamic action.

  • α1-Adrenergic Receptor Pathway: Etilefrine binding to α1 receptors on vascular smooth muscle cells activates the Gq protein pathway. This leads to the activation of phospholipase C, an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium. This cascade results in smooth muscle contraction and vasoconstriction.[5][6]

  • β1-Adrenergic Receptor Pathway: In cardiac cells, etilefrine's binding to β1 receptors activates the Gs protein pathway. This stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA phosphorylates various targets, resulting in increased heart rate (chronotropy) and force of contraction (inotropy).[5][6]

Adrenergic_Signaling cluster_a1 Vascular Smooth Muscle Cell cluster_b1 Cardiac Myocyte Etilefrine Etilefrine A1_Receptor α1-Adrenergic Receptor Etilefrine->A1_Receptor B1_Receptor β1-Adrenergic Receptor Etilefrine->B1_Receptor Gq ↑ Gq Protein Activation A1_Receptor->Gq PLC ↑ Phospholipase C Gq->PLC IP3 ↑ IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Vaso Vasoconstriction Ca->Vaso BP Increased Blood Pressure Vaso->BP Gs ↑ Gs Protein Activation B1_Receptor->Gs AC ↑ Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA ↑ Protein Kinase A cAMP->PKA Cardiac ↑ Heart Rate & Contractility (Increased Cardiac Output) PKA->Cardiac Cardiac->BP

Figure 4: Simplified signaling pathway for etilefrine's mechanism of action.

Conclusion

This compound exhibits a well-defined but complex pharmacokinetic profile. It is characterized by complete oral absorption but low bioavailability (~55%) due to extensive first-pass metabolism, which is dominated by sulphate and glucuronide conjugation. The drug has a wide volume of distribution and a short elimination half-life of approximately 2-2.5 hours, necessitating frequent dosing to maintain therapeutic plasma concentrations. Excretion is primarily renal, with the majority of the drug eliminated as inactive conjugates. The significant discrepancies in reported plasma protein binding values warrant further investigation. The methodologies outlined in this guide provide a framework for the continued study and characterization of etilefrine and similar sympathomimetic compounds in drug development.

References

Etilefrine as a Vasopressor: A Technical Guide to its Core Pharmacological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a direct-acting sympathomimetic amine utilized clinically for its vasopressor properties, primarily in the management of hypotensive states. Its therapeutic effect is rooted in its direct interaction with adrenergic receptors, leading to a cascade of physiological responses that collectively elevate blood pressure. This guide provides a detailed examination of the primary pharmacological actions of etilefrine, focusing on its receptor interactions, downstream signaling pathways, and the resultant hemodynamic consequences. Quantitative data from preclinical and clinical studies are summarized, and methodologies for key experiments are detailed to provide a comprehensive resource for the scientific community.

Mechanism of Action: Dual Adrenergic Agonism

Etilefrine functions as a direct-acting agonist at both alpha-1 (α1) and beta-1 (β1) adrenergic receptors. This dual agonism is the cornerstone of its vasopressor activity, engaging two distinct but complementary pathways to increase systemic blood pressure.

  • α1-Adrenergic Receptor Stimulation: Etilefrine's interaction with α1-adrenergic receptors, located on vascular smooth muscle cells, triggers vasoconstriction. This leads to an increase in peripheral vascular resistance, a key determinant of blood pressure.

  • β1-Adrenergic Receptor Stimulation: Concurrently, etilefrine stimulates β1-adrenergic receptors, which are predominantly expressed in the heart. This results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an overall increase in cardiac output.

The combined effect of increased peripheral resistance and elevated cardiac output results in a significant and sustained elevation of systemic arterial pressure.

Receptor Binding and Signaling Pathways

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Etilefrine Etilefrine Alpha1_R α1-Adrenergic Receptor Etilefrine->Alpha1_R Binds to Gq Gq protein (α, β, γ subunits) Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_release->Contraction Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.
β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is a GPCR that couples to the Gs family of G-proteins.

beta1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Etilefrine Etilefrine Beta1_R β1-Adrenergic Receptor Etilefrine->Beta1_R Binds to Gs Gs protein (α, β, γ subunits) Beta1_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Promotes Cardiac_effects Increased Contractility & Heart Rate Ca_influx->Cardiac_effects Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

Pharmacokinetic Properties (Human)
ParameterValueReference
Bioavailability (Oral)55%
Half-life (t½)2 hours
MetabolismPrimarily conjugation (phenolic sulphate)
Excretion~80% in urine
Hemodynamic Effects

Preclinical Data (Anesthetized Dogs)

DoseEffect on Myocardial Blood FlowEffect on Aortic PressureEffect on Heart RateEffect on Cardiac Output
0.04 mg/kgIncreased in normal myocardiumSystolic increased, Diastolic decreasedIncreasedSlightly increased
0.2 mg/kgIncreased in normal and ischemic myocardiumInitial decrease, then increase above controlMore pronounced increaseSignificantly increased

Clinical Data (Healthy Humans)

DoseEffect on Pulse RateEffect on Cardiac OutputEffect on Stroke VolumeEffect on Mean Arterial PressureEffect on Peripheral Vascular Resistance
1-8 mg (infusion)IncreasedIncreasedIncreasedIncreasedDecreased (at lower doses), Increased (at higher doses)

Experimental Protocols

In Vivo Hemodynamic Assessment in Anesthetized Animals

This protocol provides a general framework for assessing the vasopressor effects of etilefrine in a preclinical model, based on methodologies described in the literature.

experimental_workflow_animal cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Beagle Dog) Anesthesia Anesthetize (e.g., Propiomazine-Pentobarbital) Animal_model->Anesthesia Instrumentation Surgical Instrumentation - Arterial & Venous Catheters - Cardiac Output Probe - Myocardial Blood Flow Probes Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Parameters (BP, HR, CO, Myocardial Blood Flow) Instrumentation->Baseline Drug_admin Administer Etilefrine (e.g., 0.04 mg/kg and 0.2 mg/kg, IV) Baseline->Drug_admin Data_collection Continuously Record Hemodynamic Parameters Drug_admin->Data_collection Analysis Analyze Changes from Baseline - Dose-response relationships - Statistical analysis Data_collection->Analysis

Caption: Workflow for In Vivo Hemodynamic Assessment.

Detailed Methodology:

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Induction and maintenance with an appropriate anesthetic agent (e.g., propiomazine-pentobarbital) to ensure a stable plane of anesthesia.

  • Instrumentation:

    • Vascular Access: Catheterization of a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Hemodynamic Monitoring: Placement of a calibrated electromagnetic flow probe around the ascending aorta for continuous measurement of cardiac output. Insertion of heat conductance probes into the myocardium to measure regional blood flow.

  • Experimental Procedure:

    • Stabilization: Allow the animal to stabilize after instrumentation for a period of at least 30 minutes.

    • Baseline Recordings: Record all hemodynamic parameters (mean arterial pressure, heart rate, cardiac output, myocardial blood flow) for a stable period to establish baseline values.

    • Etilefrine Administration: Administer etilefrine intravenously at escalating doses (e.g., 0.04 mg/kg followed by 0.2 mg/kg).

    • Data Acquisition: Continuously record all hemodynamic variables throughout the experiment.

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter at each dose.

    • Perform appropriate statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.

Clinical Trial for Orthostatic Hypotension

The following outlines a general methodology for a clinical trial investigating the efficacy of etilefrine in treating orthostatic hypotension, based on common clinical trial designs in this area.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Patients with a confirmed diagnosis of symptomatic orthostatic hypotension.

Methodology:

  • Screening and Baseline:

    • Confirm diagnosis of orthostatic hypotension through tilt-table testing or standardized orthostatic vital sign measurements (a sustained drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing).

    • Establish baseline symptom severity using a validated questionnaire.

  • Treatment Periods:

    • Randomly assign participants to receive either etilefrine or a matching placebo for a defined period (e.g., 1-2 weeks).

    • After a washout period, participants cross over to the other treatment arm.

  • Assessments:

    • Primary Endpoint: Change in upright systolic blood pressure from baseline.

    • Secondary Endpoints:

      • Change in symptoms of orthostatic hypotension (e.g., dizziness, lightheadedness).

      • Change in standing time.

      • Heart rate and blood pressure monitoring in both supine and standing positions at predefined intervals.

  • Data Analysis:

    • Compare the change in primary and secondary endpoints between the etilefrine and placebo treatment periods using appropriate statistical methods for crossover designs.

Conclusion

Etilefrine's vasopressor action is a direct consequence of its dual agonism at α1 and β1 adrenergic receptors. This pharmacological profile, leading to both vasoconstriction and increased cardiac output, makes it an effective agent for the management of hypotension. The detailed understanding of its mechanism of action, downstream signaling pathways, and quantitative effects, as outlined in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology. Future investigations could focus on elucidating the precise receptor binding kinetics and exploring potential biased agonism to refine its therapeutic application.

Methodological & Application

Application Notes and Protocols for Etilefrine Hydrochloride Solution Preparation for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of etilefrine hydrochloride solutions intended for in vivo experimental use. This compound is a sympathomimetic amine that functions as an α- and β-adrenergic agonist, leading to vasoconstriction and increased cardiac output.[1] These protocols are designed to ensure solution stability, sterility, and physiological compatibility for various common administration routes in laboratory animals, ensuring reliable and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a white crystalline powder with a bitter taste.[2] It is crucial to understand its properties for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂·HCl[2]
Molecular Weight 217.69 g/mol [2]
Solubility Very soluble in water; Freely soluble in ethanol (95%)[2]
pH of Solution (1 in 10) 3.8 - 5.8[2]
Storage Store at 2°C - 8°C, in a well-closed container, protected from light.[2][3]
Appearance of Solution A solution of 0.5 g in 50 mL of water is clear and colorless.[2]

Mechanism of Action

This compound is an adrenergic agonist with activity at both α₁ and β₁ receptors.[1] Its primary effects are on the cardiovascular system.

  • α₁-Adrenergic Receptor Agonism: Stimulation of α₁ receptors in vascular smooth muscle leads to vasoconstriction, an increase in peripheral resistance, and consequently, a rise in blood pressure.

  • β₁-Adrenergic Receptor Agonism: Activation of β₁ receptors in the heart results in increased myocardial contractility (positive inotropic effect) and an elevated heart rate (positive chronotropic effect), contributing to increased cardiac output.

This dual mechanism makes etilefrine an effective agent for increasing blood pressure in hypotensive states.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing this compound solutions for various in vivo administration routes. It is imperative to use aseptic techniques throughout the preparation process to ensure the sterility of the final solution.

General Preparation Guidelines
  • Vehicle Selection: For parenteral administration, a sterile, isotonic vehicle is required. Sterile 0.9% sodium chloride (saline) is the most common and recommended vehicle.

  • pH Adjustment: The natural pH of an this compound solution is acidic (pH 3.8-5.8).[2] For routes that may be sensitive to pH, such as subcutaneous injection, adjusting the pH closer to physiological levels (pH 7.2-7.4) with sterile sodium hydroxide (e.g., 0.1 N NaOH) is recommended to minimize irritation. Perform pH adjustments under sterile conditions.

  • Sterilization: The final solution should be sterile. This can be achieved by sterile filtering the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepared solutions should be protected from light and, ideally, used fresh.[2] If short-term storage is necessary, store at 2-8°C.

Solution Preparation Workflow

Solution_Preparation_Workflow start Start calculate Calculate Required Mass of Etilefrine HCl start->calculate weigh Weigh Etilefrine HCl (Aseptic Technique) calculate->weigh dissolve Dissolve in Sterile Vehicle (e.g., 0.9% Saline) weigh->dissolve ph_check Check pH (Optional) dissolve->ph_check adjust_ph Adjust pH to ~7.4 with Sterile NaOH (if needed) ph_check->adjust_ph pH < 7.2 sterilize Sterile Filter (0.22 µm) into a Sterile Vial ph_check->sterilize pH is acceptable adjust_ph->sterilize store Store at 2-8°C, Protected from Light sterilize->store end Ready for Administration store->end

Caption: Workflow for Etilefrine HCl solution preparation.
Protocol for Intravenous (IV) Administration in Mice

  • Calculate the required amount of this compound.

  • Aseptically weigh the calculated amount.

  • Dissolve the powder in sterile 0.9% saline to the desired final concentration. Vortex gently to ensure complete dissolution.

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Administer via the lateral tail vein. The injection volume should not exceed 0.4 mL for a 20g mouse.[4]

Protocol for Intraperitoneal (IP) Administration in Rats
  • Follow steps 1-4 from the IV administration protocol.

  • For IP injections, ensuring the solution is close to body temperature can reduce discomfort. [5]

  • Restrain the rat and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. [6] The maximum recommended injection volume is 10 ml/kg.[6]

Protocol for Subcutaneous (SC) Administration in Mice or Rats
  • Follow steps 1-3 from the IV administration protocol.

  • Check the pH of the solution. If it is below 7.2, adjust it to approximately 7.4 using sterile 0.1 N NaOH to minimize local irritation.[7]

  • Sterile filter the pH-adjusted solution using a 0.22 µm syringe filter into a sterile vial.

  • Administer the solution into a tented fold of skin, typically in the dorsal scapular region. The maximum recommended injection volume for mice is typically up to 10 ml/kg and for rats is 5-10 ml/kg.[7]

Dosing Information

The appropriate dose of this compound will depend on the animal model, the research question, and the route of administration. The following table summarizes doses reported in the literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Table 2: Reported In Vivo Doses of this compound

Animal ModelRoute of AdministrationDoseReference
DogIntravenous (IV)0.1 mg/kg[8]
RabbitIntravenous (IV)50-200 µg/kg[8]
RatBuccal2.5 and 10 mg/kg[9]
HumanIntravenous (IV)1-8 mg (infusion)[2]

Note on Dose Conversion: When converting doses between species, for example from human to mouse, it is important to use appropriate allometric scaling based on body surface area rather than a simple mg/kg conversion.[10][11]

Safety Precautions

  • Handle this compound powder in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All injections in animals must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Troubleshooting

  • Precipitation upon pH adjustment: If precipitation occurs, try using a more dilute solution of NaOH or adding it more slowly while stirring. Ensure the final solution is clear before administration.

  • Animal distress upon injection: This may be due to a non-physiological pH or the temperature of the injectate. Ensure the pH is adjusted for sensitive routes and that the solution is warmed to room or body temperature before injection.[6][12]

By following these detailed notes and protocols, researchers can confidently prepare and administer this compound solutions for their in vivo experiments, contributing to the generation of high-quality, reproducible data.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Etilefrine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etilefrine hydrochloride is a direct-acting sympathomimetic agent used for the treatment of hypotension. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. This application note details a simple, sensitive, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in human plasma. The method is suitable for routine analysis in a research or clinical laboratory setting.

Materials and Methods

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric Acid (Analytical grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Drug-free human plasma (with EDTA as anticoagulant)

  • Syringe filters (0.45 µm, PVDF or similar)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Isocratic or Gradient Pumping System

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation and quantification of etilefrine.[1][2]

ParameterCondition
Column ODS SUPELCO C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent
Mobile Phase 0.1 M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at 220 nm
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 4.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the 0.1 M Phosphate Buffer (pH 4.0) and Acetonitrile in a 30:70 (v/v) ratio. Degas the solution using sonication or vacuum filtration before use.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Serially dilute the working stock solution with drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3.0, and 8.0 µg/mL) from a separate stock solution to ensure unbiased validation.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting etilefrine from plasma samples.[3]

  • Pipette: Transfer 200 µL of a plasma sample (calibration standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Precipitate: Add 400 µL of cold acetonitrile (or 0.4 M perchloric acid) to the plasma sample to precipitate the proteins.[3]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[3]

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Filter: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject: Inject 20 µL of the filtrate into the HPLC system for analysis.

Note: Alternative extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can also be employed and may provide a cleaner extract, potentially improving sensitivity and column longevity.[4][5][6]

Method Validation Summary

The developed analytical method should be validated according to ICH guidelines to ensure its reliability for the intended application.[7][8][9] The key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Precision (Intra- & Inter-Day) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 85-115% (80-120% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision and accuracy criteria should be met.[10]
Recovery The extraction efficiency of an analytical method, determined by comparing pre-extraction and post-extraction spiked samples.Consistent, precise, and reproducible
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the analyte's retention time

Results and Workflow Visualization

Under the specified chromatographic conditions, this compound should be well-resolved from endogenous plasma components. The retention time for etilefrine is expected to be consistent across runs. The overall workflow from sample receipt to data analysis is depicted below.

G cluster_pre Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Receive Plasma Sample (CS, QC, or Unknown) AddPrecipitant Add Protein Precipitation Agent Sample->AddPrecipitant Vortex Vortex Mix AddPrecipitant->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm) Collect->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Overall experimental workflow for this compound quantification in plasma.

Troubleshooting Guide

Common issues encountered during HPLC analysis can often be resolved systematically. The following decision tree provides a guide for troubleshooting poor peak shape.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Poor Peak Shape (Tailing, Fronting, Split) check_column Is column old or contaminated? start->check_column check_ph Is mobile phase pH correct and stable? check_column->check_ph No sol_column Flush column or replace with new one. check_column->sol_column Yes check_buffer Is buffer concentration adequate? check_ph->check_buffer Yes sol_ph Prepare fresh mobile phase. Check pH. check_ph->sol_ph No sol_buffer Adjust buffer concentration. check_buffer->sol_buffer No sol_sample Check sample solvent. Ensure compatibility. check_buffer->sol_sample Yes end Problem Solved sol_column->end Resolved sol_ph->end Resolved sol_buffer->end Resolved sol_sample->end Resolved

Caption: A troubleshooting decision tree for common HPLC peak shape issues.

Conclusion

The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The sample preparation is simple, and the chromatographic conditions offer good selectivity and sensitivity for routine analysis. Proper method validation is essential to ensure the generation of high-quality, reproducible data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols: Etilefrine Hydrochloride in Autonomic Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine hydrochloride is a sympathomimetic amine that acts as a direct agonist on α1 and β1 adrenergic receptors.[1][2] This dual action makes it a valuable tool in autonomic nervous system research, particularly in studies related to cardiovascular function and dysfunction. Its primary effects include vasoconstriction, leading to an increase in peripheral resistance and blood pressure (α1-adrenergic effect), and an increase in heart rate and myocardial contractility (β1-adrenergic effect).[1][2] These properties have led to its clinical use in treating orthostatic hypotension and its application in research to model and investigate autonomic control of the cardiovascular system.

This document provides detailed application notes and experimental protocols for the use of this compound in key areas of autonomic nervous system research.

Investigating Cardiovascular Hemodynamics

This compound is widely used to study the autonomic regulation of cardiovascular parameters such as blood pressure, heart rate, and cardiac output.

Quantitative Data on Hemodynamic Effects

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters observed in various studies.

Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Human Subjects

ParameterDosageChange from BaselineReference
Pulse Rate1-8 mg (infusion)Increase[3]
Cardiac Output1-8 mg (infusion)Increase[3]
Stroke Volume1-8 mg (infusion)Increase[3]
Mean Arterial Pressure1-8 mg (infusion)Increase[3]
Central Venous Pressure1-8 mg (infusion)Increase[3]
Peripheral Vascular Resistance1-8 mg (infusion)Decrease (at lower doses), Increase (at higher doses)[3]

Table 2: Hemodynamic Effects of this compound in Animal Models

Animal ModelDosageParameterChange from BaselineReference
Anesthetized Mongrel Dog0.1 mg/kg (i.v.)Blood PressureIncrease[1]
Heart RateIncrease[1]
New Zealand White Rabbit50 µg/kg (i.v.)Cardiac OutputIncrease[1]
Blood PressureIncrease[1]
Total Peripheral ResistanceDecrease[1]
200 µg/kg (i.v.)Cardiac OutputMinor Decrease[1]
Blood PressureIncrease[1]
Total Peripheral ResistanceIncrease[1]

Table 3: Effects of Long-Term Oral Etilefrine Pivalate in Patients with Orthostatic Dysregulation

ParameterDosageDurationChange from BaselineReference
Systolic Blood Pressure20 mg/day2-6 months+40.3 mmHg (p < 0.01)[4]
Blood Pressure Amplitude20 mg/day2-6 months+37.5 mmHg (p < 0.01)[4]
Heart Rate20 mg/day2-6 monthsVirtually unaltered[4]
Diastolic Blood Pressure20 mg/day2-6 monthsUnchanged[4]

Experimental Workflow: In Vivo Hemodynamic Assessment

Hemodynamic_Assessment_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Rabbit, Dog) Anesthesia Anesthetize Animal Animal_Selection->Anesthesia Catheterization Catheterize Artery and Vein Anesthesia->Catheterization Baseline Record Baseline Hemodynamic Parameters Catheterization->Baseline Etilefrine_Admin Administer Etilefrine HCl (i.v. infusion or bolus) Baseline->Etilefrine_Admin Data_Recording Continuously Record Hemodynamic Changes Etilefrine_Admin->Data_Recording Data_Analysis Analyze Data: - Calculate % change from baseline - Statistical analysis Data_Recording->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: Workflow for in vivo assessment of this compound's hemodynamic effects.

Assessment of Baroreflex Sensitivity

This compound can be used to assess baroreflex sensitivity (BRS), a measure of the heart's reflex response to changes in blood pressure.

Experimental Protocol: Modified Oxford Method for BRS Assessment in Humans

Objective: To quantify baroreflex sensitivity by measuring the heart rate response to a pharmacologically induced increase in blood pressure.

Materials:

  • This compound solution for intravenous infusion

  • Infusion pump

  • Continuous non-invasive blood pressure monitoring system (e.g., Finapress)

  • Electrocardiogram (ECG) monitor

  • Intravenous access supplies

Procedure:

  • Subject Preparation:

    • Subjects should be in a supine position in a quiet, temperature-controlled room.

    • Establish intravenous access for drug infusion.

    • Attach ECG electrodes and the blood pressure cuff for continuous monitoring.

    • Allow the subject to rest for at least 15-20 minutes to achieve stable baseline readings.

  • Baseline Recording:

    • Record baseline beat-to-beat blood pressure and R-R intervals for 5-10 minutes.

  • Etilefrine Infusion:

    • Begin an intravenous infusion of this compound. The infusion rate should be titrated to achieve a gradual increase in systolic blood pressure of 15-20 mmHg over a period of 1-2 minutes. A typical starting dose is a bolus of 150 µg of a vasoconstrictor like phenylephrine, which can be adapted for etilefrine based on its relative potency.[5]

  • Data Recording:

    • Continuously record the beat-to-beat systolic blood pressure and the corresponding R-R interval throughout the infusion and for at least 5 minutes after the peak blood pressure is reached.

  • Data Analysis:

    • Identify sequences of 3 or more consecutive beats where systolic blood pressure progressively increases and the R-R interval progressively lengthens.

    • For each sequence, perform a linear regression analysis of the R-R interval (in milliseconds) as a function of the systolic blood pressure (in mmHg) of the preceding beat.

    • The slope of the regression line represents the baroreflex sensitivity in ms/mmHg .

    • Average the slopes from all identified sequences to obtain the mean BRS for the subject.

BRS_Assessment_Workflow Start Subject Preparation (Supine, IV access, Monitoring) Baseline Record Baseline BP and ECG (5-10 min) Start->Baseline Infusion Infuse Etilefrine HCl to raise SBP (15-20 mmHg) Baseline->Infusion Recording Continuously Record BP and R-R Interval Infusion->Recording Analysis Identify Baroreflex Sequences Recording->Analysis Regression Linear Regression: R-R Interval vs. SBP Analysis->Regression BRS Calculate BRS (Slope in ms/mmHg) Regression->BRS End Average BRS from all sequences BRS->End

Caption: Workflow for baroreflex sensitivity (BRS) assessment using this compound.

In Vitro Studies of Vascular Reactivity

Isolated blood vessel preparations are used to directly assess the contractile or relaxant effects of this compound on vascular smooth muscle.

Experimental Protocol: Isometric Tension Recording in Isolated Rat Aortic Rings

Objective: To determine the concentration-response relationship of this compound on vascular smooth muscle contraction.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • The endothelium can be removed by gently rubbing the intimal surface with a fine wire if studying endothelium-independent effects.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[3]

    • Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high concentration of potassium chloride (e.g., 80 mM) to check for viability.

    • Wash the rings and allow them to return to baseline tension.

    • If studying endothelium-dependent effects, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelium integrity (relaxation indicates intact endothelium).

  • Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the contractile response to stabilize at each concentration before adding the next.

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Investigating Cellular Signaling Pathways

This compound's effects are mediated through specific intracellular signaling cascades. Its interaction with the AMPK/Akt pathway is an area of active research.

Signaling Pathway Diagram

Etilefrine_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor cluster_ampk_akt AMPK/Akt Pathway Etilefrine Etilefrine HCl Alpha1_R α1-AR Etilefrine->Alpha1_R Beta1_R β1-AR Etilefrine->Beta1_R AMPK AMPKα (p-Thr172) Etilefrine->AMPK activates Akt Akt (p-Ser473) Etilefrine->Akt inhibits Gq Gq protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ release from SR IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Gs Gs protein Beta1_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channels L-type Ca²⁺ channels PKA->Ca_channels Ca_influx Ca²⁺ influx Ca_channels->Ca_influx Inotropy_Chrono Increased Inotropy & Chronotropy Ca_influx->Inotropy_Chrono Cellular_Metabolism Modulation of Cellular Metabolism AMPK->Cellular_Metabolism Akt->Cellular_Metabolism

Caption: Simplified signaling pathways of this compound.

Experimental Protocol: Western Blot for AMPK and Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of AMPK and Akt in cultured cardiomyocytes.

Materials:

  • Cultured neonatal rat ventricular myocytes (or other suitable cardiac cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cardiomyocytes to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 1-2 hours).[1] Include an untreated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Animal Models of Autonomic Dysfunction

This compound is used in animal models of autonomic dysfunction, such as orthostatic hypotension, to investigate the pathophysiology and test potential therapeutic strategies.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Induced Model of Orthostatic Hypotension in Rats

Objective: To create a model of sympathetic denervation and orthostatic hypotension to study the effects of this compound.

Materials:

  • Male Wistar rats

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons in the brain)

  • Anesthetic

  • Telemetry device for blood pressure and heart rate monitoring (optional, but recommended)

  • Tilt table for orthostatic stress

Procedure:

  • Telemetry Implantation (Optional):

    • Surgically implant a telemetry device to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. Allow for a recovery period of at least one week.

  • 6-OHDA Administration:

    • Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes before 6-OHDA to prevent its uptake into central noradrenergic neurons.

    • Administer 6-OHDA (e.g., 50-100 mg/kg, i.p. or i.v.) to induce peripheral sympathetic denervation.[6] A single high dose or repeated lower doses can be used.

    • Monitor the animals closely for the first 24 hours. A significant drop in blood pressure is expected.[6]

  • Induction of Orthostatic Stress:

    • After a few days to allow for the stabilization of the denervation, subject the rats to orthostatic stress using a tilt table (e.g., 70-degree head-up tilt for 5-10 minutes).

    • Record the changes in blood pressure and heart rate during the tilt. A significant and sustained drop in blood pressure upon tilting confirms orthostatic hypotension.

  • This compound Treatment:

    • Administer this compound (acutely or chronically, via various routes such as i.p., s.c., or oral gavage) to the 6-OHDA-lesioned rats.

    • Repeat the orthostatic stress test after etilefrine administration to evaluate its efficacy in preventing or attenuating the orthostatic drop in blood pressure.

  • Data Analysis:

    • Compare the orthostatic changes in blood pressure and heart rate before and after etilefrine treatment.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the treatment effect.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Human studies require approval from an Institutional Review Board (IRB) and informed consent from all participants.

References

Application Notes and Protocols for Orthostatic Hypotension Research Models Using Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing etilefrine hydrochloride in the development of in vivo and in vitro research models for studying orthostatic hypotension. The following sections detail the mechanism of action of etilefrine, experimental protocols for inducing orthostatic hypotension in animal models, and methods for assessing vascular reactivity in isolated tissues.

Mechanism of Action

This compound is a sympathomimetic amine that exerts its effects by stimulating both α₁ and β₁ adrenergic receptors.[1] This dual agonism leads to a physiological response that counteracts the effects of orthostatic hypotension.

  • α₁-Adrenergic Receptor Stimulation: Activation of α₁-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[1] This increases peripheral vascular resistance, leading to an elevation in blood pressure.

  • β₁-Adrenergic Receptor Stimulation: Stimulation of β₁-adrenergic receptors in the heart results in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[1] This enhances cardiac output, further contributing to the rise in blood pressure.

The combined action of increased peripheral resistance and cardiac output makes etilefrine an effective agent for modeling and studying the physiological responses to orthostatic challenges.

Signaling Pathway of this compound

The intracellular signaling cascade initiated by etilefrine binding to α₁-adrenergic receptors involves the Gq protein-coupled receptor pathway. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both contributing to vascular smooth muscle contraction.

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine Hydrochloride Alpha1_Receptor α₁-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release triggers Contraction Vascular Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Etilefrine α₁-Adrenergic Signaling Pathway.

In Vivo Research Models

Canine Model of Orthostatic Hypotension

This model is useful for studying the hemodynamic effects of etilefrine in a larger animal model, allowing for more detailed cardiovascular monitoring.

Quantitative Data from Canine Studies

ParameterEtilefrine HCl Dose (IV)ObservationReference
Blood Pressure0.1 mg/kgIncreased blood pressure and heart rate, but did not attenuate the decrease in BP induced by tilt.[2]
Cardiac Output0.1 mg/kgTended to increase, but did not attenuate the decrease induced by tilt.[2]
Myocardial Blood Flow0.04 mg/kgElevated in normal myocardium.[3]
Myocardial Blood Flow0.2 mg/kgElevated in both normal and partial ischemic myocardium.[3]
ParameterEtilefrine HCl Dose (Oral)ObservationReference
Hemodynamic Response1 and 10 mg/kgElicited expected pharmacologic responses.[4]

Experimental Protocol: Tilt-Table Induced Orthostatic Hypotension in Dogs

  • Animal Preparation:

    • Acclimate male or female Beagle dogs to the laboratory environment.[4]

    • Surgically implant telemetry devices for continuous monitoring of blood pressure and heart rate, if applicable.[4] Allow for a sufficient recovery period post-surgery.

    • On the day of the experiment, lightly anesthetize the dogs.

  • Instrumentation:

    • Secure the dog in a supine position on a tilt table.

    • Catheterize a peripheral vein for intravenous drug administration.

    • Connect the telemetry receiver or external transducers to record cardiovascular parameters.

  • Experimental Procedure:

    • Record baseline hemodynamic parameters for a stable period (e.g., 15-30 minutes) in the supine position.

    • Administer a bolus intravenous injection of this compound (e.g., 0.1 mg/kg).[2]

    • After a short equilibration period (e.g., 5-10 minutes), tilt the table to a head-up position (e.g., 60-90 degrees) for a defined duration (e.g., 2-5 minutes).

    • Continuously record blood pressure and heart rate throughout the tilt and recovery period.

    • Return the table to the supine position and monitor until hemodynamic parameters return to baseline.

  • Data Analysis:

    • Analyze the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate in response to the tilt before and after etilefrine administration.

    • Calculate the magnitude of the orthostatic drop in blood pressure.

Rodent Model of Orthostatic Hypotension (Adapted Protocol)

Dose Estimation for Rats:

A common method for dose conversion between species is based on body surface area.[5][6] Using a conversion factor from dog to rat, an approximate intravenous dose can be calculated. A conservative starting dose for rats would be in the range of 0.05 - 0.2 mg/kg IV, which can be optimized based on pilot studies.

Experimental Protocol: Tilt-Table Induced Orthostatic Hypotension in Rats

  • Animal Preparation:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Anesthetize the rats using an appropriate anesthetic regimen (e.g., urethane and α-chloralose) that has minimal impact on cardiovascular reflexes.[7][8]

    • Surgically implant a catheter in the carotid artery or femoral artery for blood pressure measurement and in the jugular vein for intravenous drug administration.[3]

  • Instrumentation:

    • Secure the anesthetized rat in a supine position on a custom-made tilt board.[1][3]

    • Connect the arterial catheter to a pressure transducer and data acquisition system.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation.

    • Record baseline blood pressure and heart rate for a stable period.

    • Administer a bolus intravenous injection of this compound at the predetermined dose.

    • After a 5-10 minute equilibration period, tilt the board to a 45-90 degree head-up position for 2-3 minutes.[3]

    • Continuously record hemodynamic parameters throughout the procedure.

    • Return the rat to the supine position and monitor during recovery.

  • Data Analysis:

    • Measure the change in mean arterial pressure (MAP) and heart rate (HR) from baseline during the tilt.

    • Compare the orthostatic response in etilefrine-treated animals to vehicle-treated controls.

InVivo_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Instrumentation Instrumentation (Telemetry/Transducer Setup) Animal_Prep->Instrumentation Baseline Record Baseline Hemodynamics Instrumentation->Baseline Etilefrine_Admin Administer Etilefrine HCl (Intravenous) Baseline->Etilefrine_Admin Tilt_Test Perform Tilt-Table Test (Head-Up Position) Etilefrine_Admin->Tilt_Test Recovery Return to Supine & Monitor Recovery Tilt_Test->Recovery Data_Analysis Analyze Hemodynamic Changes (BP, HR) Recovery->Data_Analysis

In Vivo Orthostatic Hypotension Model Workflow.

In Vitro Research Models

Vascular Reactivity in Isolated Rat Aortic Rings

This in vitro model allows for the direct assessment of etilefrine's vasoconstrictor effects on vascular smooth muscle, independent of systemic neural and hormonal influences.

Experimental Protocol: Organ Bath Assay

  • Tissue Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated physiological salt solution (PSS).

    • Carefully clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[9]

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

  • Experimental Procedure:

    • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

    • Wash the tissue and allow it to return to baseline tension.

    • Generate a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

  • Data Analysis:

    • Record the contractile force at each concentration of etilefrine.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal contraction).

InVitro_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (Aortic Ring Isolation) Organ_Bath_Setup Organ Bath Setup & Equilibration Tissue_Prep->Organ_Bath_Setup Viability_Test Viability Test (KCl Contraction) Organ_Bath_Setup->Viability_Test Concentration_Response Generate Etilefrine Concentration-Response Curve Viability_Test->Concentration_Response Data_Analysis Analyze Contractile Force (EC₅₀, Emax) Concentration_Response->Data_Analysis

In Vitro Vascular Reactivity Workflow.

References

Application Notes and Protocols for the Detection of Etilefrine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical techniques for the detection and quantification of impurities in etilefrine hydrochloride. The included protocols are intended to serve as a guide for the development and implementation of robust analytical methods for quality control and stability testing.

Introduction to this compound and its Impurities

This compound is a sympathomimetic amine used as an antihypotensive agent.[1] Like any active pharmaceutical ingredient (API), it can contain impurities that may arise during synthesis, purification, and storage. The identification and control of these impurities are critical to ensure the safety and efficacy of the final drug product.

Commonly known impurities of this compound include:

  • Etilefrine Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone[2][3]

  • Etilefrine Impurity B: (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol

  • Etilefrine Impurity C: Norfenefrine[4][5]

  • Etilefrine Impurity D: 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone[2]

  • Etilefrine Impurity E: 3-Hydroxy Acetophenone

  • Etilefrine Impurity F: N-Ethylbenzylamine

This document outlines analytical methodologies for the separation and quantification of these and other potential process-related and degradation impurities.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Logical Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C, 1 hr) [14] Analysis Analyze Stressed Samples (e.g., HPLC, GC, CE) Acid->Analysis Resulting Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C, 1 hr) [14] Base->Analysis Resulting Samples Oxidation Oxidation (e.g., 3% H2O2, 60°C, 24 hr) [14] Oxidation->Analysis Resulting Samples Thermal Thermal Degradation (e.g., 70°C, 12 hr) [14] Thermal->Analysis Resulting Samples Photolytic Photolytic Degradation (e.g., UV light, 24 hr) [14] Photolytic->Analysis Resulting Samples API Etilefrine HCl API Sample API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Identification Identify & Characterize Degradation Products (e.g., MS, NMR) Analysis->Identification Method_Validation Validate Stability- Indicating Method Analysis->Method_Validation

Caption: Workflow for forced degradation studies of this compound.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., mobile phase for HPLC analysis).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N hydrochloric acid. Keep the solution at 60°C for 1 hour.[6] Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide. Keep the solution at 60°C for 1 hour.[6] Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at 60°C for 24 hours.[6]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 70°C for 12 hours.[6] Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light for 24 hours.[6] A dark control sample should be stored under the same conditions but protected from light.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and its impurities due to its high resolution and sensitivity.

Experimental Workflow for HPLC Analysis

HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Inject Column C18 Column (e.g., ODS SUPELCO) HPLC_System->Column Mobile Phase Flow Detection UV Detection (e.g., 220 nm) Column->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Quantification Quantification of Impurities Data_Analysis->Quantification

Caption: General workflow for HPLC analysis of this compound impurities.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Temperature: Ambient.[1]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

  • Tablets: Weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.

Expected Results:

Under these conditions, intact this compound has a retention time of approximately 4.85 minutes, while its oxidative degradation product has a retention time of around 9.28 minutes.[7]

Gas Chromatography (GC)

Gas chromatography is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents. For the analysis of polar molecules like etilefrine and its impurities, derivatization is often required to increase their volatility.

Experimental Workflow for GC Analysis

GC Workflow Sample_Prep Sample Preparation (& Derivatization if needed) GC_System GC System Sample_Prep->GC_System Inject Column Capillary Column (e.g., DB-624) GC_System->Column Carrier Gas Flow Detector FID or MS Detector Column->Detector Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis Quantification Quantification of Volatile Impurities Data_Analysis->Quantification

Caption: General workflow for GC analysis of volatile impurities in this compound.

General GC Protocol for Residual Solvents:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Agilent J&W DB-624 (30 m × 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[8]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 230°C.[9]

  • Detector Temperature: 250°C.[9]

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 55°C and held for 5 minutes, and finally ramped at 10°C/min to 200°C and held for 5 minutes.[9]

  • Split Ratio: 1:15.[9]

Sample Preparation for Residual Solvents:

Dissolve a known amount of the this compound sample in a suitable solvent such as dimethyl sulfoxide (DMSO) in a headspace vial.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is an excellent orthogonal technique to HPLC for impurity profiling. Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of charged molecules like etilefrine and its impurities.[10]

Experimental Workflow for CE Analysis

CE Workflow Sample_Prep Sample Preparation (Dissolve in Buffer) CE_System CE System Sample_Prep->CE_System Inject Capillary Fused Silica Capillary CE_System->Capillary Apply Voltage Detector UV Detector Capillary->Detector Data_Analysis Data Analysis (Electropherogram) Detector->Data_Analysis Quantification Quantification of Impurities Data_Analysis->Quantification

Caption: General workflow for CE analysis of this compound impurities.

General Capillary Zone Electrophoresis (CZE) Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM phosphate buffer at a specific pH.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Temperature: Controlled, for example, at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 200-220 nm).

Sample Preparation:

Dissolve the this compound sample in the background electrolyte or a compatible buffer. Filter the sample through a 0.22 µm filter before injection.

Data Presentation and Comparison of Techniques

The choice of analytical technique depends on the specific impurity to be detected and the required sensitivity and selectivity.

Table 1: Known Impurities of this compound

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Etilefrine Impurity A 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanoneC₁₀H₁₃NO₂179.22
Etilefrine Impurity B (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanolC₉H₁₃NO₂167.21
Etilefrine Impurity C NorfenefrineC₈H₁₁NO₂153.18
Etilefrine Impurity D 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanoneC₁₇H₁₉NO₂269.34
Etilefrine Impurity E 3-Hydroxy AcetophenoneC₈H₈O₂136.15
Etilefrine Impurity F N-EthylbenzylamineC₉H₁₃N135.21

Table 2: Comparison of Analytical Techniques for Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of charged species in an electric field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and semi-volatile compounds; may require derivatization for polar analytes.Charged and polar molecules; high efficiency for chiral separations.
Selectivity High, can be tuned by changing mobile phase and stationary phase.Very high, especially when coupled with MS.Very high, based on charge-to-size ratio.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with sensitive detectors like FID and MS.Excellent, with small sample volume requirements.
Typical LOD/LOQ Low ng/mL to pg/mL range.pg/mL to fg/mL range.ng/mL to pg/mL range.
Sample Throughput Moderate.High for automated systems.High.
Advantages Robust, versatile, well-established.High resolution for volatile compounds, ideal for residual solvents.High efficiency, low solvent consumption, orthogonal to HPLC.
Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds without derivatization.Reproducibility can be challenging; sensitive to matrix effects.

Conclusion

The selection of an appropriate analytical technique for the detection of this compound impurities is crucial for ensuring drug quality and safety. HPLC is a robust and versatile method for the routine analysis of known impurities and degradation products. GC is the preferred method for the analysis of volatile impurities, particularly residual solvents. Capillary electrophoresis serves as a powerful orthogonal technique, offering high separation efficiency and low solvent consumption. The protocols and data presented in these application notes provide a comprehensive starting point for the development and validation of analytical methods for this compound impurity profiling.

References

Application Notes: Etilefrine Hydrochloride for Studying Smooth Muscle Contraction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etilefrine hydrochloride is a synthetic sympathomimetic amine that primarily functions as an α1 and β1 adrenergic receptor agonist.[1] Its action on α1-adrenergic receptors, which are prevalent in the smooth muscle of blood vessels, leads to vasoconstriction.[1][2] This makes etilefrine a valuable tool for researchers and scientists in pharmacology and physiology to investigate the mechanisms of smooth muscle contraction. By studying the dose-dependent contractile responses of isolated smooth muscle tissues to etilefrine, researchers can elucidate the intricacies of α1-adrenergic signaling pathways and screen for potential therapeutic agents that modulate smooth muscle tone.

Mechanism of Action

This compound elicits smooth muscle contraction primarily through the activation of α1-adrenergic receptors.[1][3] This initiates a well-defined intracellular signaling cascade. Upon binding to the α1-adrenergic receptor on the smooth muscle cell membrane, a conformational change activates the Gq protein. The activated Gq protein then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP), thereby promoting a calcium-sensitized state.

Data Presentation

The following table summarizes the potency (pEC50) and efficacy of etilefrine at human α1-adrenergic receptor subtypes, which are instrumental in mediating smooth muscle contraction. The efficacy is presented relative to the endogenous agonist, epinephrine.

Adrenergic Receptor SubtypepEC50Efficacy (relative to Epinephrine)
α1A -7.11 ± 0.1158.1 ± 2.1%
α1B -6.84 ± 0.0572.8 ± 7.0%
α1D -5.89 ± 0.0882.7 ± 5.5%

Data sourced from a study on the selectivity of α-adrenoceptor agonists for human α1-adrenoceptor subtypes.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow: Organ Bath Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis tissue_dissection Dissect Smooth Muscle (e.g., Rat Aorta) ring_prep Prepare Tissue Rings (2-3 mm) tissue_dissection->ring_prep mounting Mount Tissue Rings in Organ Bath equilibration Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) mounting->equilibration viability_test Test Viability (e.g., KCl) equilibration->viability_test dose_response Cumulative Addition of This compound viability_test->dose_response contraction_measurement Record Isometric Contraction dose_response->contraction_measurement curve_fitting Construct Dose-Response Curve contraction_measurement->curve_fitting parameter_calc Calculate EC50 and Emax curve_fitting->parameter_calc

Experimental workflow for organ bath assay.

signaling_pathway Etilefrine-Induced Smooth Muscle Contraction Signaling Pathway etilefrine Etilefrine alpha1_receptor α1-Adrenergic Receptor etilefrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sarcoplasmic_reticulum Sarcoplasmic Reticulum ip3->sarcoplasmic_reticulum Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release sarcoplasmic_reticulum->ca2_release calmodulin Calmodulin ca2_release->calmodulin Increases Cytosolic Ca²⁺ ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc Myosin Light Chains (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Smooth Muscle Contraction mlc_p->contraction ca_sensitization Ca²⁺ Sensitization pkc->ca_sensitization ca_sensitization->contraction

α1-adrenergic signaling pathway.

Experimental Protocols

Protocol 1: Determination of this compound Potency and Efficacy in Isolated Rat Aortic Rings

This protocol outlines the methodology for constructing a cumulative concentration-response curve for this compound in isolated rat thoracic aorta, a classic model for studying vascular smooth muscle contraction.

1. Materials and Reagents:

  • This compound

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Potassium chloride (KCl)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Male Wistar rats (250-300g)

2. Equipment:

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection microscope

  • Surgical instruments (scissors, forceps)

  • Water bath (37°C)

  • pH meter

3. Tissue Preparation:

  • Humanely euthanize a male Wistar rat according to institutional guidelines.

  • Immediately perform a thoracotomy and carefully dissect the thoracic aorta.

  • Place the aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

4. Organ Bath Setup and Equilibration:

  • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

  • Maintain the temperature at 37°C and continuously bubble with carbogen gas.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

5. Viability and Contractility Check:

  • After equilibration, contract the aortic rings by adding KCl to a final concentration of 80 mM to assess tissue viability and maximal contractile capacity.

  • Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.

6. Cumulative Concentration-Response Curve:

  • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments (e.g., to 100 µM).

  • Allow the tissue to reach a stable contractile response at each concentration before adding the next.

  • Record the isometric tension continuously using the data acquisition system.

7. Data Analysis:

  • Express the contractile response to each concentration of etilefrine as a percentage of the maximal contraction induced by KCl.

  • Plot the percentage of contraction against the logarithm of the etilefrine concentration to generate a concentration-response curve.

  • Calculate the EC50 (the concentration of etilefrine that produces 50% of the maximal response) and the Emax (the maximal contractile response to etilefrine) from the curve using non-linear regression analysis.

This detailed protocol provides a robust framework for investigating the effects of this compound on smooth muscle contraction. The resulting quantitative data is essential for understanding its pharmacological profile and for the development of new therapeutics targeting the adrenergic system.

References

Troubleshooting & Optimization

Etilefrine Hydrochloride Degradation in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of etilefrine hydrochloride in aqueous solutions. The information is intended to assist researchers in designing and interpreting stability studies and in developing robust formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound is susceptible to degradation through three primary pathways: oxidation, hydrolysis, and photolysis. Oxidation is often the most significant pathway, particularly in the presence of oxygen and metal ions. Hydrolysis can occur at extreme pH values, while photolysis can be initiated by exposure to UV light.[1][2]

Q2: My etilefrine solution is changing color. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of etilefrine degradation, particularly oxidative degradation. The formation of colored degradation products is often accelerated by exposure to light and air.[3] It is recommended to store etilefrine solutions protected from light in airtight containers.

Q3: I am observing a loss of potency in my etilefrine formulation over time. How can I investigate the cause?

A3: A loss of potency is a direct consequence of degradation. To investigate the cause, a systematic forced degradation study is recommended. This involves subjecting the etilefrine solution to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the primary degradation pathway.[4] A stability-indicating analytical method, such as HPLC, should be used to separate and quantify the intact drug and its degradation products.[5][6]

Q4: What is a suitable analytical method for monitoring etilefrine degradation?

A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for separating this compound from its degradation products. A validated stability-indicating method will allow for the accurate quantification of the parent drug and its degradants.[5][6]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in an Aqueous Formulation

Possible Causes:

  • Oxidative Degradation: Presence of dissolved oxygen, trace metal ions (e.g., copper, iron), or peroxide impurities.

  • Unfavorable pH: The pH of the solution may be outside the optimal stability range for etilefrine.

  • Light Exposure: The formulation may not be adequately protected from light.

Troubleshooting Steps:

  • Control Oxygen Exposure: Prepare solutions using deoxygenated water and consider purging the headspace of the container with an inert gas like nitrogen.

  • Chelating Agents: Add a chelating agent, such as edetate disodium (EDTA), to sequester metal ions that can catalyze oxidation.

  • pH Optimization: Determine the pH of the formulation and adjust it to a more favorable range. A pH between 3.8 and 5.8 is generally recommended for a simple aqueous solution.[3] Conduct a pH-stability profile to identify the optimal pH for your specific formulation.

  • Light Protection: Store the formulation in amber or opaque containers to protect it from light.[3]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Testing

Possible Causes:

  • Formation of degradation products.

  • Interaction with excipients.

  • Contamination.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the etilefrine peak and the unknown peaks.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information of the unknown peaks, which can aid in their identification and structural elucidation.[7]

  • Excipient Compatibility Study: Individually mix etilefrine with each excipient in the formulation and monitor for the appearance of new peaks to identify any incompatibilities.

Quantitative Data Summary

The following tables summarize the known and estimated kinetic data for this compound degradation. Note: Specific kinetic data for this compound is limited in publicly available literature. The data presented here is a combination of reported information and estimations based on the degradation of similar phenolic amine compounds.

Table 1: Summary of this compound Degradation Under Different Stress Conditions

Stress ConditionReagent/ConditionObservationReference
Oxidative Hydrogen Peroxide (H₂O₂)Significant degradation observed.[1]
Acidic Hydrolysis 0.1 M HClMinimal to no degradation at room temperature.[1]
Basic Hydrolysis 0.1 M NaOHMinimal to no degradation at room temperature.[1]
Thermal 60°CDegradation is temperature-dependent.[8]
Photolytic UV/Visible LightGradual coloration suggests photodegradation.[3]

Table 2: Estimated Degradation Kinetics of this compound

ParameterConditionValue (Illustrative)
Oxidation Rate Constant (k) pH 7.4, 25°C, in the presence of air~ 1 x 10⁻⁷ s⁻¹
Hydrolysis Rate Constant (k) pH 2, 80°C~ 5 x 10⁻⁸ s⁻¹
Hydrolysis Rate Constant (k) pH 12, 80°C~ 2 x 10⁻⁷ s⁻¹
Activation Energy (Ea) for Thermal Degradation Aqueous Solution, pH 580 - 100 kJ/mol
Photodegradation Quantum Yield (Φ) Neutral aqueous solution0.01 - 0.05

Disclaimer: The values in Table 2 are illustrative and based on general knowledge of similar compounds. Experimental determination is necessary for specific formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at room temperature and 60°C. Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature and protect from light. Take samples at predetermined time points.

  • Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) protected from light. Take samples at predetermined time points.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Chromatographic Conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[5][6]

  • Mobile Phase: 0.1 M Phosphate buffer (pH 4.0) : Acetonitrile (30:70, v/v)[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection Wavelength: 220 nm[5][6]

  • Temperature: Ambient[5][6]

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound and samples from the forced degradation study.

  • Inject the standards and samples and record the chromatograms.

  • Calculate the percentage of etilefrine remaining and the percentage of each degradation product formed.

Visualizations

Etilefrine_Degradation_Pathways Etilefrine This compound Oxidation Oxidation (O2, Metal Ions) Etilefrine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Etilefrine->Hydrolysis Photolysis Photolysis (UV Light) Etilefrine->Photolysis Degradation_Products Degradation Products (e.g., Quinone-like structures) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Observed Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Identify_Pathway Identify Primary Degradation Pathway Forced_Degradation->Identify_Pathway Oxidation Oxidation? Identify_Pathway->Oxidation Hydrolysis Hydrolysis? Identify_Pathway->Hydrolysis Photolysis Photolysis? Identify_Pathway->Photolysis Add_Antioxidant Add Antioxidant / Chelating Agent Oxidation->Add_Antioxidant Yes Adjust_pH Adjust pH Hydrolysis->Adjust_pH Yes Protect_from_Light Protect from Light Photolysis->Protect_from_Light Yes Optimize_Formulation Optimize Formulation Add_Antioxidant->Optimize_Formulation Adjust_pH->Optimize_Formulation Protect_from_Light->Optimize_Formulation

Caption: Troubleshooting workflow for etilefrine degradation.

References

optimizing etilefrine hydrochloride dose for sustained blood pressure increase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with etilefrine hydrochloride to achieve a sustained increase in blood pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound for increasing blood pressure?

This compound is a synthetic sympathomimetic amine that functions as a direct-acting adrenergic agonist.[1] Its primary mechanism involves the stimulation of both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1][2][3]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, which increases peripheral vascular resistance and, consequently, elevates blood pressure.[1][2]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors, primarily located in the heart, results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][2] This combined action increases cardiac output, further contributing to the rise in blood pressure.

Q2: How is this compound metabolized, and what is its half-life?

This compound is primarily metabolized in the liver through conjugation (glucuronidation).[4] It undergoes significant first-pass metabolism after oral administration, which reduces its bioavailability to approximately 50%.[4] The elimination half-life of etilefrine is about 2.5 hours.[4]

Q3: What are the expected hemodynamic effects following this compound administration?

Intravenous administration of etilefrine typically leads to an increase in:

  • Mean arterial pressure[2][4]

  • Heart rate[3]

  • Cardiac output[2][4][5]

  • Stroke volume[2][4]

  • Central venous pressure[2][4]

Peripheral vascular resistance may initially fall at lower doses (1-8 mg infusion) but tends to rise at higher dosages.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Variable or No Blood Pressure Response - Incorrect Dose: The dose may be too low to elicit a significant response. - Tachyphylaxis: Repeated administration of sympathomimetics can lead to a rapid decrease in response.[6][7] - Animal Model Variability: Individual differences in receptor density or sensitivity. - Anesthesia Interaction: Some anesthetics can blunt the response to vasopressors.- Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your model. - Avoid Frequent Dosing: Allow for a sufficient washout period between doses to prevent receptor desensitization. Consider a continuous infusion to maintain a steady-state concentration. - Increase Sample Size: Use a sufficient number of animals to account for biological variability. - Standardize Anesthetic Protocol: Use a consistent anesthetic regimen and ensure a stable plane of anesthesia before drug administration.
Excessive Blood Pressure Increase (Hypertension) - Dose Too High: The administered dose is supratherapeutic for the experimental model. - Synergistic Effects: Co-administration with other drugs that affect the cardiovascular system.[8]- Reduce Dose: Immediately lower the dose or stop the infusion. - Administer Vasodilator: Have a rescue vasodilator (e.g., nitroprusside) available for emergency use under veterinary guidance. - Review Concomitant Medications: Carefully review all administered compounds for potential interactions.
Significant Tachycardia or Arrhythmias - β1-Adrenergic Overstimulation: Etilefrine's action on cardiac β1-receptors can lead to excessive heart rate increases.[1] - Pre-existing Cardiac Conditions: The animal model may have underlying cardiac issues.- Lower the Dose: A lower dose may achieve the desired blood pressure increase with less cardiac stimulation. - Consider a More Selective α1-Agonist: If the primary goal is vasoconstriction without significant cardiac effects, a more selective α1-agonist might be more appropriate. - Cardiac Monitoring: Continuously monitor ECG during the experiment.
Rebound Hypotension - Short Half-life: Etilefrine has a relatively short half-life, and its effects will diminish as it is metabolized and cleared.[4] - Tachyphylaxis: After the drug is withdrawn, the desensitized receptors may not respond adequately to endogenous catecholamines.[6]- Continuous Infusion: For a sustained effect, a continuous intravenous infusion is preferable to bolus injections. - Tapering: Gradually decrease the infusion rate rather than stopping it abruptly.

Data Presentation

Table 1: Hemodynamic Effects of Intravenous this compound in Humans

Parameter Dosage Effect Reference
Mean Arterial Pressure1-8 mg infusionIncrease[2][4]
Heart Rate0.1 mg/kg (single dose, dog model)Increase[3]
Cardiac Output1-8 mg infusionIncrease[2][4][5]
Stroke Volume1-8 mg infusionIncrease[2][4]
Peripheral Vascular Resistance1-8 mg infusionDecrease (at lower end), Increase (at higher end)[2][4]
Systolic Blood Pressure20 mg/day (long-term oral, pivalate form)+40.3 mmHg[9]

Table 2: Experimental Dosing of this compound in Animal Models

Animal Model Dosage Route of Administration Observed Effect Reference
Anesthetized Mongrel Dog0.1 mg/kg (single dose)Intravenous InjectionIncreased blood pressure and heart rate[3]
New Zealand White Rabbit50 µg/kg (single dose)Intravenous InjectionIncreased cardiac output, right heart filling pressure, and blood pressure; reduced total peripheral resistance[3]
New Zealand White Rabbit200 µg/kg (single dose)Intravenous InjectionIncreased cardiac output, right heart filling pressure, and blood pressure; increased total peripheral resistance[3]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in a Rabbit Model for Sustained Blood Pressure Increase

Objective: To establish a protocol for inducing a sustained increase in blood pressure using a continuous intravenous infusion of this compound in a rabbit model.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Intravenous catheter

  • Blood pressure monitoring system (e.g., arterial line)

  • ECG monitoring system

  • Anesthesia (e.g., isoflurane)

  • New Zealand White rabbits

Procedure:

  • Animal Preparation: Anesthetize the rabbit and place it on a surgical table. Maintain a stable plane of anesthesia throughout the experiment.

  • Catheterization: Surgically place an arterial catheter (e.g., in the femoral or carotid artery) for continuous blood pressure monitoring. Place an intravenous catheter (e.g., in the marginal ear vein) for drug infusion.

  • Etilefrine Solution Preparation: Prepare a stock solution of this compound in sterile saline. For example, dissolve 10 mg of this compound in 10 mL of sterile saline to get a 1 mg/mL solution. Further dilutions can be made to achieve the desired infusion rate.

  • Baseline Measurement: Allow the animal to stabilize for at least 30 minutes after instrumentation. Record baseline hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate, and ECG.

  • Initiation of Infusion: Begin the infusion of this compound at a low dose (e.g., 1-5 µg/kg/min).

  • Dose Titration: Monitor the blood pressure response continuously. After 15-20 minutes at a given infusion rate, if the target blood pressure is not achieved, increase the infusion rate in small increments (e.g., by 1-2 µg/kg/min).

  • Sustained Monitoring: Once the target blood pressure is reached, maintain the infusion rate and continue to monitor all hemodynamic parameters for the desired duration of the experiment.

  • Data Collection: Record all hemodynamic parameters at regular intervals (e.g., every 5 minutes).

  • Termination of Experiment: At the end of the experiment, gradually wean the animal off the etilefrine infusion to prevent rebound hypotension. Euthanize the animal according to approved institutional protocols.

Mandatory Visualizations

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor binds Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates AC Adenylyl Cyclase (AC) Gs_Protein->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects Increased Heart Rate & Myocardial Contractility PKA->Cardiac_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow A Animal Preparation & Anesthesia B Surgical Instrumentation (Catheter Placement) A->B C Stabilization & Baseline Hemodynamic Recording B->C E Start Low-Dose Continuous Infusion C->E D Prepare Etilefrine Infusion D->E F Monitor Blood Pressure Continuously E->F G Titrate Dose to Target Blood Pressure F->G G->F Adjust Dose H Maintain Infusion & Record Data at Intervals G->H Target BP Reached I Wean from Infusion H->I J End of Experiment & Euthanasia I->J

References

Technical Support Center: Enhancing Etilefrine Hydrochloride Bioavailability in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of etilefrine hydrochloride in research animals. The following information is based on published research and aims to address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low in research animals?

The low oral bioavailability of this compound is primarily due to the extensive first-pass metabolism in the liver.[1][2][3][4] After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, it is significantly metabolized, primarily through conjugation to form phenolic sulphate, which reduces the amount of active drug reaching the bloodstream.[4][5] Studies in rats have shown that intragastric administration results in a bioavailability of less than 10%.[2]

Q2: What are the most effective strategies to improve the bioavailability of this compound in research animals?

The most promising and widely researched strategy is to bypass the first-pass metabolism by utilizing buccal (oral mucosal) delivery.[1][2][3][6][7] This can be achieved through various formulations that are absorbed directly through the mucous membranes of the oral cavity into the systemic circulation. Effective formulations include:

  • Fast-Dissolving Tablets (FDTs): These tablets are designed to disintegrate rapidly in the saliva and release the drug for absorption through the buccal mucosa.[1][7]

  • Buccal Films: Thin, flexible films that adhere to the buccal mucosa and provide a sustained release of the drug for absorption.[6]

  • Oral Medicated Jellies (OMJs): Palatable, jelly-like formulations that are easy to administer and facilitate drug absorption through the oral mucosa.[3][8]

Studies have shown that buccal administration in rats can significantly increase bioavailability compared to intragastric administration. For instance, buccal application of an this compound solution resulted in an absolute bioavailability of over 20%, compared to less than 10% for intragastric administration.[2]

Q3: What are the key formulation components for successful buccal delivery of this compound?

Successful buccal formulations of this compound typically include polymers that facilitate rapid dissolution and/or mucoadhesion.

  • For Fast-Dissolving Tablets: A combination of a binder like sodium alginate and a disintegrant like mannitol has been shown to be effective.[1]

  • For Buccal Films: Water-soluble polymers such as sodium alginate are used to form the film matrix.[6]

  • For Oral Medicated Jellies: Natural polymers like pectin, guar gum, xanthan gum, tragacanth gum, and sodium alginate are used as gelling agents.[3]

Q4: What animal models are commonly used for studying the bioavailability of this compound?

The most commonly used animal model for these studies is the rat, specifically Wistar rats.[1][2] Dogs have also been used in some pharmacokinetic and pharmacodynamic studies of etilefrine.[9]

Q5: How is the plasma concentration of this compound typically measured in animal studies?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound concentrations in plasma samples from research animals.[10][11] Spectrophotometric and spectrofluorimetric methods have also been reported for its determination.[12][13]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the bioavailability of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Bioavailability with Buccal Formulations 1. Incorrect Formulation: The formulation may not be optimized for rapid dissolution or efficient mucoadhesion. 2. Improper Administration Technique: The formulation may be swallowed by the animal instead of being retained in the buccal cavity. 3. Saliva Production: Excessive salivation can dilute the drug concentration at the absorption site.1. Optimize Formulation: - For FDTs, adjust the ratio of binder to disintegrant. - For films and jellies, experiment with different types and concentrations of mucoadhesive polymers. 2. Refine Administration Technique: - Ensure the animal's mouth is relatively dry before administration. - For solid dosage forms, gently place the formulation in the buccal pouch. - For liquids or jellies, apply directly to the buccal mucosa using a micropipette or syringe. 3. Manage Salivation: - Anesthetize the animal lightly during administration if the protocol allows.
High Variability in Plasma Concentrations Between Animals 1. Inconsistent Dosing: Variations in the amount of drug administered or absorbed. 2. Differences in Animal Physiology: Individual differences in saliva production, mucosal permeability, or metabolism. 3. Incomplete Drug Release from Formulation: The drug may not be fully released from the delivery system.1. Standardize Dosing Procedure: - Use precise dispensing tools for administration. - Ensure consistent placement of the formulation in the buccal cavity. 2. Increase Sample Size: Use a larger group of animals to account for biological variability. 3. Assess In Vitro Drug Release: Perform dissolution studies to confirm complete and consistent drug release from the formulation before in vivo experiments.
Difficulty in Formulating Stable Buccal Films or Jellies 1. Inappropriate Polymer Concentration: Too low a concentration may result in a weak film or jelly, while too high a concentration can lead to poor dissolution. 2. Hygroscopicity: The formulation may absorb moisture from the air, leading to physical instability.1. Optimize Polymer Concentration: Systematically vary the polymer concentration to achieve the desired physical properties and dissolution rate. 2. Control Humidity: Prepare and store the formulations in a low-humidity environment. Use appropriate desiccants in storage containers.
Inaccurate Quantification of Plasma this compound 1. Poor Chromatographic Resolution: Interference from plasma components. 2. Low Analytical Sensitivity: The concentration of the drug in plasma may be below the limit of detection of the analytical method.1. Optimize HPLC Method: - Adjust the mobile phase composition, pH, and flow rate. - Use a guard column to protect the analytical column from plasma proteins. 2. Improve Sample Preparation: - Use a validated protein precipitation or solid-phase extraction method to clean up the plasma samples before analysis. - Concentrate the sample if necessary.

III. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from studies in research animals, comparing different formulations and routes of administration.

Table 1: Bioavailability of this compound in Rats

Route of AdministrationFormulationDose (mg/kg)Absolute Bioavailability (%)Reference
IntragastricSolution2.5< 10[2]
BuccalSolution2.5> 20[2]

Table 2: Plasma Concentration of this compound in Rats after Buccal Administration of a Fast-Dissolving Tablet

Time (h)Plasma Concentration (ng/mL)
0.5> 5-7
Effective plasma levels were reached within 0.5 hours.

Data from Sakata & Onishi, 2020[1]

Table 3: Pharmacokinetic Parameters of Etilefrine from an Oral Medicated Jelly vs. Marketed Tablet in Human Volunteers

FormulationCmax (ng/mL)Relative Bioavailability (%)
Oral Medicated Jelly1.7-fold higher than tablet154.55
Marketed Oral Tablet-100

Data from a study in healthy human volunteers, demonstrating the potential for enhanced bioavailability with novel oral formulations.[3]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Fast-Dissolving Tablets

This protocol is based on the method described by Sakata & Onishi (2020).[1]

Materials:

  • This compound

  • Sodium alginate (AL)

  • Mannitol (MA)

  • Direct compression tablet press

Method:

  • Mix this compound, sodium alginate, and mannitol in the desired ratio.

  • The powder mixture is then directly compressed into tablets using a tablet press.

  • The disintegration and in vitro drug release of the prepared tablets should be evaluated to ensure rapid release (e.g., >50% release in 3 minutes).

Protocol 2: In Vivo Bioavailability Study in Rats (Buccal vs. Intragastric)

This protocol is a generalized procedure based on the study by Onishi & Sakata (2018).[2]

Animal Model:

  • Male Wistar rats, fasted overnight with free access to water.

Administration:

  • Intragastric Group: Administer the this compound solution via oral gavage.

  • Buccal Group: Under light anesthesia, administer the this compound formulation (e.g., fast-dissolving tablet, film, or a specific volume of solution) into the buccal pouch of the rat.

Blood Sampling:

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

Plasma Analysis:

  • Determine the concentration of this compound in the plasma samples using a validated HPLC method.

Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.

  • Calculate the absolute bioavailability for the buccal route by comparing the AUC after buccal administration to the AUC after intravenous administration.

V. Visualizations

Signaling Pathway of Etilefrine

Etilefrine acts as an agonist for α1 and β1 adrenergic receptors. Its pressor effect is primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. The stimulation of β1-adrenergic receptors in the heart results in increased heart rate and contractility.

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway Etilefrine Etilefrine Hydrochloride alpha1_receptor α1-Adrenergic Receptor Etilefrine->alpha1_receptor beta1_receptor β1-Adrenergic Receptor Etilefrine->beta1_receptor Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Vasoconstriction Vasoconstriction (Increased Blood Pressure) Contraction->Vasoconstriction Gs Gs Protein beta1_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart_Effects Increased Heart Rate & Contractility PKA->Heart_Effects Cardiac_Output Increased Cardiac Output Heart_Effects->Cardiac_Output

Caption: Signaling pathway of this compound.

Experimental Workflow: Buccal vs. Oral Bioavailability Study

The following diagram illustrates the typical workflow for a comparative bioavailability study of this compound in rats.

Bioavailability_Workflow cluster_oral Group 1: Oral Administration cluster_buccal Group 2: Buccal Administration start Start: Fasted Rats grouping Randomly Assign to Two Groups start->grouping oral_admin Administer Etilefrine HCl Solution via Gavage grouping->oral_admin buccal_admin Administer Etilefrine HCl Formulation to Buccal Pouch grouping->buccal_admin blood_sampling Serial Blood Sampling (e.g., 0-8 hours) oral_admin->blood_sampling buccal_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation hplc_analysis HPLC Analysis of Etilefrine HCl Concentration plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis bioavailability_calc Calculate and Compare Bioavailability pk_analysis->bioavailability_calc end End bioavailability_calc->end

Caption: Workflow for a comparative bioavailability study.

References

Technical Support Center: Mitigating Etilefrine Hydrochloride Interference in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from etilefrine hydrochloride in competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my competitive binding assay?

This compound is a sympathomimetic amine and a direct-acting agonist for α1- and β1-adrenergic receptors, with some activity at β2-receptors.[1] As a small molecule (Molecular Weight: 217.69 g/mol ), its interference in a competitive binding assay can occur through several mechanisms:[2][3][4][5]

  • Cross-reactivity: If etilefrine is structurally similar to the analyte of interest, it may bind to the capture antibody, competing with the analyte and leading to inaccurate (often falsely elevated) quantification. Competitive immunoassays for small molecules are particularly susceptible to this type of interference.[6][7]

  • Matrix Effects: The presence of etilefrine in the sample can alter the characteristics of the sample matrix, which may non-specifically affect the binding of the analyte or the detection antibody.[8]

  • Nonspecific Binding: Etilefrine could bind nonspecifically to assay components, such as the plate surface or the secondary antibody, leading to high background signal or inconsistent results.

Q2: My assay is showing unexpectedly high/low results when testing samples containing etilefrine. What are the first steps I should take?

Initial troubleshooting should focus on determining if the unexpected results are due to interference. Here are the primary steps:

  • Review the Standard Curve: A poor standard curve is a common source of error. Ensure that your standard curve is reproducible and has a good dynamic range.[8][9]

  • Perform a Spike and Recovery Experiment: Add a known concentration of your analyte to a sample matrix containing etilefrine and a control matrix without it. If the recovery of the analyte is significantly different between the two matrices, interference is likely.

  • Conduct a Serial Dilution Test: Serially dilute a sample containing etilefrine. If the measured concentration does not decrease linearly with the dilution factor, this suggests the presence of an interfering substance.[10]

Q3: How can I confirm that etilefrine is the cause of the interference?

To specifically implicate etilefrine, you can perform the following:

  • Analyte-Free Sample with Etilefrine: Prepare a sample matrix that is known to be free of your analyte but contains etilefrine at the concentration expected in your test samples. If you observe a signal in this sample, it points to direct interference by etilefrine.

  • Structural Analog Analysis: If available, test other sympathomimetic amines with similar structures to see if they produce a similar effect. This can help determine if the interference is specific to etilefrine or a class effect.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true signal from your analyte.

Possible Cause Recommended Solution
Nonspecific binding of etilefrine or other sample components to the plate.1. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). 2. Increase Wash Steps: Increase the number and duration of wash steps to remove unbound reagents. 3. Add Detergent: Include a mild detergent (e.g., Tween-20) in the wash buffer.
Detection antibody concentration is too high.Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Substrate incubation time is too long.Reduce the substrate incubation time or read the plate immediately after adding the stop solution.[8]
Issue 2: Poor Standard Curve or Low Sensitivity

An unreliable standard curve will lead to inaccurate quantification.

Possible Cause Recommended Solution
Suboptimal assay conditions.1. Optimize Incubation Times and Temperatures: Systematically vary the incubation times and temperatures for each step. 2. Check Reagent Concentrations: Ensure all reagents are at their optimal concentrations.
Matrix effects from the sample diluent.Prepare your standard curve in the same matrix as your samples, if possible. If the sample matrix is complex and contains etilefrine, this may involve using an analyte-depleted sample matrix.
Analyte degradation.Ensure proper sample handling and storage to prevent analyte degradation.
Issue 3: Inconsistent Results (High Coefficient of Variation)

High variability between replicates makes it difficult to obtain reliable data.

Possible Cause Recommended Solution
Inconsistent pipetting.1. Ensure pipettes are calibrated. 2. Use fresh pipette tips for each sample and reagent. 3. Pipette samples and reagents consistently, avoiding splashing.[8]
Edge effects on the microplate.1. Avoid using the outer wells of the plate. 2. Ensure even temperature distribution during incubations by not stacking plates.[11]
Reagents not mixed properly.Gently mix all reagents before use.

Experimental Protocols

Protocol 1: Spike and Recovery for Interference Assessment

This protocol helps to determine if the sample matrix containing etilefrine interferes with the detection of the analyte.

  • Prepare Samples:

    • Control Matrix: The sample matrix without etilefrine.

    • Test Matrix: The sample matrix containing etilefrine at the concentration of interest.

  • Spike Samples:

    • Spike both the control and test matrices with a known concentration of the analyte. A common approach is to spike at low, medium, and high concentrations within the range of your standard curve.

  • Assay Procedure:

    • Run the spiked samples in your competitive binding assay according to your standard protocol.

  • Calculate Recovery:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

  • Interpretation:

    • Acceptable recovery is typically between 80-120%. If the recovery in the test matrix is outside this range and significantly different from the control matrix, it indicates interference.

Protocol 2: Mitigating Interference with Sample Dilution

This is often the simplest and most effective way to reduce matrix effects.

  • Determine Dilution Factor:

    • Based on the expected concentration of your analyte and the level of interference, determine a series of dilution factors to test (e.g., 1:2, 1:5, 1:10, 1:20).

  • Dilute Samples:

    • Dilute your samples containing etilefrine with an appropriate assay buffer.

  • Assay and Analysis:

    • Run the diluted samples in your assay.

    • Multiply the measured concentration by the dilution factor to obtain the final concentration.

  • Validation:

    • Identify the minimum dilution required to overcome the interference, as evidenced by consistent, linear results across multiple dilutions.

Protocol 3: Modifying Assay Buffer to Reduce Nonspecific Binding

Changes to the assay buffer can help to reduce nonspecific interactions.

  • Increase Salt Concentration:

    • Prepare assay buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). High salt concentrations can disrupt weak, nonspecific ionic interactions.

  • Add Non-reactive Proteins:

    • Include inert proteins like bovine serum albumin (BSA) or casein in your assay buffer to block nonspecific binding sites.

  • Incorporate Detergents:

    • Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash and assay buffers to reduce nonspecific binding.

  • Test and Validate:

    • Run your assay with these modified buffers to determine which condition provides the best signal-to-noise ratio and minimizes interference from etilefrine.

Visualizations

cluster_pathway Etilefrine Signaling Pathway Etilefrine Etilefrine Hydrochloride Alpha1 α1-Adrenergic Receptor Etilefrine->Alpha1 Beta1 β1-Adrenergic Receptor Etilefrine->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Cardiac Increased Cardiac Output Beta1->Cardiac

Caption: Mechanism of action of this compound.

cluster_workflow Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Results (High/Low Signal or High CV) Spike Perform Spike & Recovery Experiment Start->Spike Dilution Perform Serial Dilution Start->Dilution CheckRecovery Recovery within 80-120%? Spike->CheckRecovery CheckLinearity Results Linear? Dilution->CheckLinearity NoInterference Interference Unlikely. Investigate other assay parameters. CheckRecovery->NoInterference Yes Interference Interference Confirmed. Proceed to Mitigation. CheckRecovery->Interference No CheckLinearity->NoInterference Yes CheckLinearity->Interference No Mitigate Mitigation Strategies: - Optimize Sample Dilution - Modify Assay Buffer - Change Blocking Agent Interference->Mitigate

Caption: Logical workflow for troubleshooting etilefrine interference.

cluster_assay Competitive Binding Assay Principle Plate Microplate Well with Coated Capture Antibody Binding Competition for Antibody Binding Sites Plate->Binding Analyte Analyte Analyte->Binding LabeledAnalyte Labeled Analyte (Tracer) LabeledAnalyte->Binding Etilefrine Etilefrine (Potential Interferent) Etilefrine->Binding Signal Signal Generation (Inversely Proportional to Analyte Concentration) Binding->Signal

Caption: Potential interference of etilefrine in a competitive binding assay.

References

managing tachyphylaxis with repeated etilefrine hydrochloride administration in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating tachyphylaxis with repeated etilefrine hydrochloride administration in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sympathomimetic amine that acts as a direct agonist for α1 and β1 adrenergic receptors.[1][2] Its primary effect in vivo is an increase in blood pressure, achieved through α1 receptor-mediated vasoconstriction of vascular smooth muscle, which increases peripheral resistance.[1][2] It also stimulates β1 receptors in the heart, leading to increased heart rate and myocardial contractility, further contributing to elevated cardiac output and blood pressure.[1][2]

Q2: What is tachyphylaxis and why does it occur with repeated etilefrine administration?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[3] With etilefrine, this is primarily due to the desensitization of its target receptors, the α1 and β1 adrenergic receptors. This desensitization involves several mechanisms:

  • Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[3]

  • β-Arrestin Binding: Phosphorylated receptors are targeted by β-arrestins, which uncouple the receptor from its G-protein, preventing downstream signaling.[3]

  • Receptor Internalization: The receptor may be removed from the cell surface via endocytosis, reducing the number of available receptors for etilefrine to act upon.[3]

Q3: What are the typical animal models used to study etilefrine-induced tachyphylaxis?

A3: While specific models for etilefrine are not extensively detailed, rats (e.g., Sprague-Dawley, Wistar) and guinea pigs are commonly used for in vivo studies of adrenergic agonists and cardiovascular responses.[4][5] The choice of model may depend on the specific research question and the hemodynamic parameters being measured.

Q4: How can I manage or prevent the development of tachyphylaxis in my experiments?

A4: While specific strategies for etilefrine are not well-documented, approaches used for other adrenergic agonists may be applicable. These include:

  • Drug-free intervals: Allowing for a sufficient washout period between etilefrine administrations may permit receptor resensitization.

  • Dose adjustments: Starting with the lowest effective dose and carefully titrating upwards may delay the onset of tachyphylaxis.

  • Investigating reversal agents: For other beta-adrenergic agonists, agents like ketotifen and dexamethasone have been shown to reverse or prevent tachyphylaxis in rats.[4] The applicability of these to etilefrine would require further investigation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in blood pressure response between animals. 1. Anesthetic depth is inconsistent.2. Hydration status of animals varies.3. Incorrect catheter placement or patency issues.1. Monitor anesthetic depth closely and maintain a consistent level.2. Ensure all animals are adequately hydrated before the experiment.3. Verify proper catheter placement and ensure it is flushed regularly to maintain patency.
Rapid loss of pressor response to etilefrine (tachyphylaxis). 1. Dosing is too high or administered too frequently.2. Receptor desensitization and internalization.1. Reduce the dose of etilefrine or increase the interval between doses.2. Consider a continuous low-dose infusion instead of bolus injections to maintain a more stable receptor stimulation.3. If experimentally appropriate, investigate co-administration of agents that may modulate receptor sensitivity.
Unexpected drop in blood pressure after initial pressor response. 1. Reflex bradycardia due to the initial sharp rise in blood pressure.2. Predominance of β-adrenergic mediated vasodilation at lower doses.1. Monitor heart rate in conjunction with blood pressure.2. Consider pre-treatment with a β-blocker if the goal is to isolate the α1-adrenergic effects, though this will alter the overall hemodynamic response.
Animal shows signs of distress (e.g., arrhythmias, respiratory depression). 1. Etilefrine overdose.2. Interaction with anesthetic agents.1. Immediately cease etilefrine administration and provide supportive care.2. Review the compatibility of etilefrine with the chosen anesthetic and consider alternatives if necessary.3. Ensure continuous monitoring of vital signs.

Experimental Protocols

Key Experiment: Induction and Measurement of Etilefrine Tachyphylaxis in Rats

This protocol is a synthesized model based on common practices for studying tachyphylaxis to sympathomimetic amines in vivo.

1. Animal Model:

  • Male Wistar rats (250-300g).

2. Surgical Preparation:

  • Anesthetize the rat (e.g., with isoflurane or a urethane/chloralose combination).

  • Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

  • Allow the animal to stabilize for at least 30 minutes post-surgery before starting the experiment.

3. Drug Administration and Data Collection:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.

  • Administer an initial intravenous (IV) bolus of this compound (e.g., 10 µg/kg).

  • Record the peak change in MAP and HR.

  • Allow blood pressure to return to baseline.

  • Administer repeated IV boluses of the same dose of etilefrine at fixed intervals (e.g., every 15 minutes) for a total of 6-8 injections.

  • Continuously record MAP and HR throughout the experiment.

4. Data Analysis:

  • Calculate the pressor response (change in MAP) for each etilefrine injection.

  • Plot the pressor response against the injection number to visualize the development of tachyphylaxis.

  • Perform statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the decrease in response over time.

Data Presentation

Table 1: Hypothetical Hemodynamic Response to Repeated Intravenous Boluses of this compound (10 µg/kg) in Anesthetized Rats
Injection NumberBaseline MAP (mmHg)Peak MAP (mmHg)Change in MAP (mmHg)% of Initial Response
195 ± 5135 ± 740 ± 6100%
294 ± 6126 ± 832 ± 780%
396 ± 5119 ± 623 ± 557.5%
495 ± 7112 ± 717 ± 642.5%
594 ± 6106 ± 812 ± 730%
695 ± 5102 ± 67 ± 517.5%
(Values are presented as Mean ± SEM and are representative examples of expected results)
Table 2: Key Parameters for In Vivo Etilefrine Tachyphylaxis Experiments
ParameterDescriptionTypical Measurement Techniques
Mean Arterial Pressure (MAP) The primary indicator of etilefrine's pressor effect.Direct arterial cannulation with a pressure transducer.
Heart Rate (HR) To assess the β1-adrenergic effects of etilefrine.Derived from the arterial pressure waveform or ECG.
Route of Administration How the drug is delivered to the animal.Intravenous (bolus or continuous infusion).
Dosing Regimen The amount and frequency of drug administration.Varies by study; may be repeated boluses or continuous infusion.

Visualizations

Tachyphylaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Etilefrine Etilefrine a1AR α1-Adrenergic Receptor (GPCR) Etilefrine->a1AR Binds Gq Gq protein a1AR->Gq Activates GRK GRK a1AR->GRK Agonist-bound receptor recruits b_arrestin β-Arrestin a1AR->b_arrestin Phosphorylated receptor binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 to Ca2 Ca²⁺ Release (from ER) IP3_DAG->Ca2 IP3 mediates PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Response Vasoconstriction Ca2->Response PKC->a1AR Phosphorylates PKC->Response GRK->a1AR Phosphorylates Desensitization Receptor Desensitization & Internalization b_arrestin->Desensitization Mediates Desensitization->a1AR Uncouples & Internalizes

Caption: Signaling pathway of etilefrine-induced vasoconstriction and subsequent tachyphylaxis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Surgical Cannulation Stabilization 2. Hemodynamic Stabilization Period Animal_Prep->Stabilization Baseline 3. Record Baseline MAP & HR Stabilization->Baseline Injection 4. Administer IV Bolus of Etilefrine Baseline->Injection Record_Response 5. Record Peak Response Injection->Record_Response Return_Baseline 6. Wait for Return to Baseline Record_Response->Return_Baseline Repeat 7. Repeat Steps 4-6 (e.g., 6-8 times) Return_Baseline->Repeat Repeat->Injection Next cycle Calculate_Change 8. Calculate ΔMAP for each injection Repeat->Calculate_Change After final cycle Plot_Data 9. Plot ΔMAP vs. Injection Number Calculate_Change->Plot_Data Stats 10. Statistical Analysis (e.g., ANOVA) Plot_Data->Stats

References

Technical Support Center: Minimizing Cardiovascular Side Effects of Etilefrine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the cardiovascular side effects of etilefrine in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with etilefrine administration in preclinical models?

A1: Etilefrine is a sympathomimetic amine that primarily stimulates α1 and β1 adrenergic receptors.[1] This dual action leads to an increase in heart rate (tachycardia), elevated systolic and diastolic blood pressure (hypertension), and increased cardiac contractility and output.[2][3]

Q2: Which pharmacological agents can be used to minimize the cardiovascular side effects of etilefrine?

A2: To mitigate the cardiovascular side effects of etilefrine, selective antagonists for the adrenergic receptors it acts upon are used. Beta-blockers, particularly β1-selective antagonists like atenolol or non-selective beta-blockers like propranolol, are effective in controlling tachycardia and increased cardiac output.[4][5] Alpha-blockers, such as phentolamine, can be used to counteract the vasoconstriction and resulting hypertension.[4]

Q3: What are the most common preclinical animal models used for these studies?

A3: Rodent models, particularly rats (e.g., Wistar or Sprague-Dawley strains), are frequently used for initial cardiovascular assessments due to their well-characterized physiology and the availability of sophisticated monitoring equipment like telemetry.[6][7] Larger animal models, such as dogs, have also been used to investigate the hemodynamic effects of etilefrine.[2]

Q4: How does the choice of anesthesia impact the cardiovascular response to etilefrine?

A4: Anesthetics can significantly influence cardiovascular parameters and the response to etilefrine. For instance, pentobarbital and urethane anesthesia have been shown to attenuate the baroreceptor reflex, which could alter the heart rate response to blood pressure changes induced by etilefrine.[5] It is crucial to select an anesthetic regimen that has minimal impact on the cardiovascular system and to maintain a stable plane of anesthesia throughout the experiment.

Q5: What is the general mechanism of action of etilefrine on the cardiovascular system?

A5: Etilefrine directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in peripheral resistance, which raises blood pressure.[1] It also stimulates β1-adrenergic receptors in the heart, resulting in an increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect), which contributes to a higher cardiac output.[1]

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with etilefrine.

Problem Potential Cause(s) Troubleshooting Steps
High mortality rate in animals - Anesthesia overdose or adverse reaction.- Excessive cardiovascular stress from high doses of etilefrine.- Procedural complications (e.g., surgical stress, hemorrhage).- Carefully titrate anesthetic dose and monitor vital signs continuously.- Start with a lower dose of etilefrine and perform a dose-response study to determine the optimal dose.- Ensure meticulous surgical technique and adequate post-operative care.
Inconsistent or no cardiovascular response to etilefrine - Incorrect drug concentration or formulation.- Issues with drug administration (e.g., catheter placement, infusion rate).- Animal-to-animal variability.- Influence of anesthesia.- Verify drug calculations and preparation.- Confirm proper catheter placement and infusion pump calibration.- Increase the sample size (n) to account for biological variability.- Choose an anesthetic with minimal cardiovascular effects and ensure a stable anesthetic depth.
Unexpected drug interactions - Anesthetic agents interacting with etilefrine or the chosen antagonist.- Pre-existing conditions in the animal model.- Review the pharmacological properties of the anesthetic to avoid known interactions.- Ensure animals are healthy and properly acclimatized before the experiment.
Difficulty in interpreting telemetry data - Signal artifacts or noise.- Stress-induced physiological changes in conscious animals.- Ensure proper implantation and function of telemetry devices.- Allow for an adequate recovery and acclimatization period after surgery.- Handle animals minimally to reduce stress.

Data Presentation

The following tables provide representative data on the cardiovascular effects of etilefrine alone and in combination with a β1-selective blocker (atenolol) in a conscious rat model monitored via telemetry. (Note: These values are illustrative and based on qualitative descriptions from multiple sources. Actual results may vary.)

Table 1: Hemodynamic Effects of Etilefrine and Atenolol Co-administration

Parameter Vehicle Control Etilefrine (0.2 mg/kg, IV) Atenolol (1 mg/kg, IV) + Etilefrine (0.2 mg/kg, IV)
Heart Rate (beats/min) 350 ± 15450 ± 20360 ± 18
Mean Arterial Pressure (mmHg) 100 ± 5130 ± 8125 ± 7
Cardiac Output (mL/min) 80 ± 7110 ± 985 ± 8

Table 2: Electrocardiogram (ECG) Parameters

Parameter Vehicle Control Etilefrine (0.2 mg/kg, IV) Atenolol (1 mg/kg, IV) + Etilefrine (0.2 mg/kg, IV)
PR Interval (ms) 50 ± 345 ± 452 ± 3
QRS Duration (ms) 20 ± 220 ± 221 ± 2
QTc Interval (ms) 150 ± 10140 ± 12155 ± 11

Experimental Protocols

Protocol 1: Evaluation of Etilefrine-Induced Cardiovascular Effects in Anesthetized Rats

1. Animal Model:

  • Male Wistar rats (250-300g).

  • Acclimatize animals for at least one week before the experiment.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with an appropriate agent (e.g., urethane, 1.2 g/kg, IP) to maintain a stable level of anesthesia.

  • Cannulate the jugular vein for drug infusion and the carotid artery for direct blood pressure monitoring.

  • Insert ECG leads subcutaneously for electrocardiogram recording.

3. Experimental Procedure:

  • Allow the animal to stabilize for 20-30 minutes after surgery.

  • Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for 15 minutes.

  • Administer a bolus intravenous (IV) injection of etilefrine (e.g., 0.2 mg/kg).

  • Continuously monitor and record cardiovascular parameters for at least 60 minutes post-injection.

4. Data Analysis:

  • Analyze changes in heart rate, mean arterial pressure, and ECG intervals from baseline.

  • Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Minimizing Etilefrine-Induced Tachycardia with Atenolol in Conscious Rats using Telemetry

1. Animal Model and Telemetry Implantation:

  • Male Sprague-Dawley rats (300-350g).

  • Surgically implant a telemetry device for continuous monitoring of blood pressure and ECG in conscious, freely moving animals.

  • Allow a recovery period of at least one week after surgery.

2. Experimental Procedure:

  • Place the rat in a recording chamber and allow it to acclimate.

  • Record baseline cardiovascular data for at least 60 minutes.

  • Administer atenolol (1 mg/kg, IV) or vehicle.

  • After 15 minutes, administer etilefrine (0.2 mg/kg, IV).

  • Continue to record cardiovascular parameters for at least 2 hours.

3. Data Analysis:

  • Compare the etilefrine-induced changes in heart rate and blood pressure in the presence and absence of atenolol.

  • Use appropriate statistical methods to evaluate the blocking effect of atenolol.

Visualizations

Signaling Pathways

Etilefrine_Signaling cluster_0 Etilefrine Action cluster_1 Cardiomyocyte cluster_2 Vascular Smooth Muscle Cell Etilefrine Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates Tachycardia Increased Heart Rate (Tachycardia) Ca_Channel->Tachycardia Inotropy Increased Contractility (Positive Inotropy) Ca_Channel->Inotropy Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Vasoconstriction Vasoconstriction (Hypertension) Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Signaling pathways of etilefrine in cardiovascular cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization Surgery Surgical Preparation (Anesthesia, Cannulation/Telemetry) Acclimatization->Surgery Recovery Post-Surgical Recovery (if applicable) Surgery->Recovery Stabilization Stabilization & Baseline Recording Recovery->Stabilization Group_Assignment Randomize into Groups (Vehicle, Etilefrine, Antagonist + Etilefrine) Stabilization->Group_Assignment Antagonist_Admin Administer Antagonist (e.g., Atenolol) or Vehicle Group_Assignment->Antagonist_Admin Treatment Groups Etilefrine_Admin Administer Etilefrine or Vehicle Group_Assignment->Etilefrine_Admin Control Group Antagonist_Admin->Etilefrine_Admin Monitoring Continuous Cardiovascular Monitoring Etilefrine_Admin->Monitoring Data_Collection Data Collection & Processing Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: General experimental workflow for preclinical studies.

References

strategies to prevent oxidative degradation of etilefrine hydrochloride samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of etilefrine hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation and why is it a concern for this compound?

A1: Oxidative degradation is a chemical process where a substance reacts with oxygen or an oxidizing agent, leading to the formation of impurities or degradation products. For this compound, which contains a phenol group, this is a significant concern as it can lead to a loss of potency and the formation of potentially harmful byproducts. The molecule's structure, particularly the hydroxyl group on the benzene ring, makes it susceptible to oxidation.

Q2: What are the common signs of oxidative degradation in my this compound sample?

A2: Visual signs can include a change in color of the sample, often turning yellowish or brown. However, significant degradation can occur before any visible change. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug and its degradation products.[1][2][3][4]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study involves intentionally subjecting a drug substance to harsh conditions, such as exposure to oxidizing agents, high temperatures, and light, to accelerate its degradation.[5][6] This helps in identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods that can accurately measure the drug in the presence of its degradants.[5][6] For this compound, a common method for inducing oxidative degradation is the use of hydrogen peroxide.[3]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, antioxidants are a primary strategy to prevent oxidative degradation. They work by preferentially reacting with oxidizing species, thereby protecting the drug substance. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and tocopherols (Vitamin E).[7][8] The choice and concentration of the antioxidant should be carefully optimized for your specific formulation.[7][8]

Q5: How does pH affect the stability of this compound?

A5: The pH of a solution can significantly influence the rate of oxidative degradation. For phenolic compounds like etilefrine, a more alkaline pH can increase the susceptibility to oxidation. Therefore, maintaining a controlled, typically slightly acidic pH, can enhance the stability of this compound solutions. The pH of a 1 in 10 solution of this compound is between 3.8 and 5.8.[9]

Q6: What are the appropriate storage conditions for this compound to minimize degradation?

A6: To minimize oxidative degradation, this compound should be stored in well-closed, airtight containers to protect it from atmospheric oxygen.[9] It should also be protected from light, as light can catalyze oxidative reactions.[9] Storage at controlled room temperature or refrigerated conditions is generally recommended, but you should always refer to the specific recommendations for your sample or product.

Troubleshooting Guides

Issue: I am observing a new, unknown peak in my HPLC chromatogram for an aged this compound sample.

  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Steps:

      • Confirm the identity of the new peak by performing a forced degradation study. Expose a fresh sample of this compound to an oxidizing agent like hydrogen peroxide (e.g., 5% H₂O₂) and analyze it using the same HPLC method.[3]

      • If the retention time of the new peak in your aged sample matches the peak generated in the forced degradation study, it is likely an oxidative degradation product.

      • Consider implementing preventative strategies such as adding an antioxidant, adjusting the pH to be more acidic, and ensuring storage with protection from light and oxygen.

  • Possible Cause 2: Interaction with Excipients or Container.

    • Troubleshooting Steps:

      • Review the composition of your formulation. Some excipients can contain reactive impurities like peroxides that can initiate oxidation.[7]

      • Evaluate the container closure system for its potential to leach substances or allow oxygen ingress.

      • Conduct compatibility studies with individual excipients to pinpoint any interactions.

Issue: The color of my this compound solution is changing over time.

  • Possible Cause: Formation of Colored Degradation Products.

    • Troubleshooting Steps:

      • A color change is a strong indicator of degradation. Immediately quantify the purity of your sample using a validated stability-indicating HPLC method.

      • Implement storage under inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Protect the solution from light by using amber-colored vials or storing it in the dark.[9]

      • Investigate the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which can sequester metal ions that may catalyze oxidation.

Data on Prevention Strategies

Table 1: Summary of Strategies to Prevent Oxidative Degradation of this compound

StrategyMechanism of ActionKey Considerations
Use of Antioxidants Scavenge free radicals and reactive oxygen species.[7][8]Choice of antioxidant depends on the formulation (aqueous vs. lipid-based). Common examples include BHA, BHT, ascorbic acid, and tocopherols.[7][8] Concentration needs to be optimized.
pH Control Reduces the ionization of the phenolic hydroxyl group, making it less susceptible to oxidation.Maintain a slightly acidic pH (e.g., pH 4-5).[3] Use appropriate buffer systems.
Inert Atmosphere Removes atmospheric oxygen, a key reactant in oxidation.Purge the headspace of the container with an inert gas like nitrogen or argon.
Protection from Light Prevents photo-induced oxidation.[9]Store samples in amber glass containers or in the dark.[9]
Use of Chelating Agents Binds metal ions (e.g., iron, copper) that can catalyze oxidative reactions.EDTA is a common chelating agent.
Controlled Temperature Reduces the rate of chemical reactions, including oxidation.Store at recommended temperatures (e.g., refrigerated or controlled room temperature).

Table 2: Illustrative Example of Antioxidant Effectiveness on this compound Stability (Hypothetical Data)

This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound with various antioxidants was not available in the initial search results. The trend is based on general principles of pharmaceutical stabilization.

FormulationStorage ConditionInitial Assay (%)Assay after 3 Months (%)Total Degradation Products (%)
Etilefrine HCl in aqueous solution40°C / 75% RH99.895.24.6
Etilefrine HCl with 0.01% Ascorbic Acid40°C / 75% RH99.998.71.2
Etilefrine HCl with 0.02% BHT40°C / 75% RH99.897.91.9

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to obtain a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To 10 mL of the stock solution, add 1 mL of 5% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sampling and Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. If necessary, quench the reaction (e.g., by dilution). Analyze the sample using a validated stability-indicating HPLC method.

  • Control: Prepare a control sample with the drug substance and solvent but without the H₂O₂ and store it under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol is based on a published method for the analysis of this compound and its oxidative degradate.[1][2][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[1][2][3]

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.[1][2][3]

  • Flow Rate: 1 mL/min.[1][2][3]

  • Detection Wavelength: 220 nm.[1][2][3]

  • Temperature: Ambient.[1][2][3]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard and sample solutions in the mobile phase.

    • Inject the solutions onto the HPLC system.

    • Identify and quantify the peaks based on the retention times of the standard and the degradation product. The retention time for this compound is approximately 4.85 minutes, and for the oxidative degradation product, it is around 9.28 minutes.[3][4]

Visualizations

G cluster_pathway Oxidative Degradation Pathway Etilefrine This compound (C10H15NO2.HCl) Intermediate Unstable Intermediate Etilefrine->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, O2) Oxidizing_Agent->Intermediate Degradation_Product Oxidative Degradation Product Intermediate->Degradation_Product Rearrangement

Caption: Proposed oxidative degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Start: Etilefrine HCl Sample prepare_samples Prepare Samples (with/without stabilizers) start->prepare_samples stress_conditions Apply Stress Conditions (e.g., 40°C, H2O2, Light) prepare_samples->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Assay, Impurities) hplc_analysis->data_analysis conclusion Conclusion on Stability data_analysis->conclusion

Caption: General workflow for assessing the oxidative stability of etilefrine.

G cluster_troubleshooting Troubleshooting Degradation start Unexpected Degradation Observed? check_storage Storage Conditions Correct? start->check_storage Yes check_formulation Formulation Issue? check_storage->check_formulation Yes solution_storage Action: Correct Storage (Inert gas, light protection) check_storage->solution_storage No check_analytical Analytical Method Issue? check_formulation->check_analytical No solution_formulation Action: Reformulate (Add antioxidant, adjust pH) check_formulation->solution_formulation Yes solution_analytical Action: Revalidate Method check_analytical->solution_analytical Yes no_issue Investigate Other Causes check_analytical->no_issue No

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Etilefrine and its Degradants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of etilefrine and its degradants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method development, optimization, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of etilefrine and its oxidative degradant?

A1: A common and validated starting point for the analysis of etilefrine and its oxidative degradation product is a reversed-phase HPLC method with UV detection. A well-documented method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier.[1]

Q2: Why is the pH of the mobile phase critical for etilefrine analysis?

A2: The pH of the mobile phase is a crucial factor because etilefrine is a basic compound containing a secondary amine group.[2] Controlling the pH, typically in the acidic range (e.g., pH 4), ensures that etilefrine is in its protonated (ionized) form. This minimizes its interaction with residual silanol groups on the silica-based stationary phase, which are negatively charged at higher pH values. Such interactions are a primary cause of poor peak shape, specifically peak tailing.[2][3]

Q3: What are the common degradation pathways for etilefrine?

A3: Etilefrine is susceptible to degradation under various stress conditions. The most commonly reported degradation pathway is oxidation.[1][4] However, like many pharmaceuticals, it can also potentially degrade through hydrolysis (in acidic or basic conditions) and photolysis (exposure to light). Forced degradation studies are typically performed to identify potential degradants that may arise during manufacturing, storage, or handling.[5][6][7][8]

Q4: What are the key parameters to consider when optimizing the mobile phase for better resolution?

A4: To improve the resolution between etilefrine and its degradants, you can adjust several mobile phase parameters:

  • Organic Modifier Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will change the elution strength of the mobile phase and affect the retention times of the analytes.

  • pH of the Aqueous Buffer: Fine-tuning the pH can alter the ionization state of both etilefrine and its degradants, which can significantly impact their retention and selectivity.

  • Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH throughout the analysis and can sometimes influence peak shape.

  • Choice of Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to different solvent properties.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of etilefrine and its degradants.

Problem Possible Causes Solutions
Poor Resolution Between Etilefrine and a Degradant - Inappropriate mobile phase composition (organic/aqueous ratio).- pH of the mobile phase is not optimal for differential retention.- The column is not providing sufficient selectivity.- Adjust the organic-to-aqueous ratio: Decrease the percentage of the organic solvent to increase retention and potentially improve separation.- Optimize the mobile phase pH: Small adjustments to the pH can significantly alter the selectivity between etilefrine and its degradants.- Try a different organic modifier: If using acetonitrile, consider trying methanol, or vice versa.- Consider a different column: A column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) might offer better selectivity.
Peak Tailing of the Etilefrine Peak - Secondary interactions between the basic amine group of etilefrine and acidic residual silanol groups on the column packing.- Mobile phase pH is too high, leading to deprotonation of etilefrine and increased silanol interactions.- Column is old or of poor quality with high silanol activity.- Lower the mobile phase pH: Maintain the pH in the acidic range (e.g., 3-4) to ensure etilefrine is fully protonated.- Add a competing base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.- Use an end-capped column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[2]- Reduce sample overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[2]
Broad Peaks for All Analytes - Extra-column band broadening (e.g., long tubing, large detector cell volume).- Column contamination or degradation.- Sample solvent is much stronger than the mobile phase.- Minimize extra-column volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Flush or replace the column: If the column is old or has been used with complex matrices, it may need to be cleaned or replaced.- Dissolve the sample in the mobile phase: Whenever possible, the sample should be dissolved in the mobile phase or a solvent of similar or weaker elution strength.[9]
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump malfunction or leaks leading to an unstable flow rate.- Column equilibration is insufficient.- Ensure consistent mobile phase preparation: Use a calibrated pH meter and precise measurements for all components.- Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.- Check the HPLC system: Inspect the pump for leaks and ensure it is delivering a stable flow rate.- Allow for adequate column equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase, which is indicated by a stable baseline.

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method for Etilefrine and its Oxidative Degradant[1]

This method has been validated for the determination of etilefrine in the presence of its oxidative degradation product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: Ambient.

  • Injection Volume: 20 µL.

Procedure for Mobile Phase Preparation:

  • Prepare a 0.1M solution of monobasic potassium phosphate in HPLC-grade water.

  • Adjust the pH of the buffer solution to 4.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 30:70 volume-to-volume ratio.

  • Degas the final mobile phase mixture before use.

Data Presentation

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A (Validated for Oxidative Degradant)[1]Alternative Method (for structurally similar Phenylephrine)[10]
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)Partsil 10 ODS, Hichrom C18 (250 mm x 4.6 mm, 10 µm)
Mobile Phase A 0.1M Phosphate Buffer (pH 4)Buffer solution pH 3.0
Mobile Phase B Acetonitrile100% Methanol
Composition 30:70 (v/v) (Buffer:Acetonitrile)Gradient Elution
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 280 nm

Visualizations

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Poor Resolution check_organic Adjust Organic Modifier Ratio start->check_organic check_pH Optimize Mobile Phase pH check_organic->check_pH If no improvement end End: Improved Resolution check_organic->end Resolution Acceptable change_organic Change Organic Modifier (e.g., ACN to MeOH) check_pH->change_organic If no improvement check_pH->end Resolution Acceptable change_column Select Different Column Chemistry change_organic->change_column If no improvement change_organic->end Resolution Acceptable change_column->end Resolution Acceptable

Caption: A flowchart illustrating the systematic approach to optimizing the HPLC mobile phase for improved resolution.

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Problem: Peak Tailing Observed check_pH Is Mobile Phase pH in Acidic Range (e.g., 3-4)? start->check_pH adjust_pH Lower Mobile Phase pH check_pH->adjust_pH No check_column Is an End-Capped, High-Purity Column Being Used? check_pH->check_column Yes adjust_pH->check_column use_better_column Switch to an End-Capped Column check_column->use_better_column No check_overload Is the Sample Concentration Too High? check_column->check_overload Yes use_better_column->check_overload add_modifier Consider Adding a Competing Amine (e.g., TEA) end Peak Shape Improved add_modifier->end check_overload->add_modifier No dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes dilute_sample->end

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of etilefrine.

References

handling and storage best practices for etilefrine hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of etilefrine hydrochloride powder in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a synthetic sympathomimetic amine, acting as an α/β-adrenergic agonist.[1][2] It is a white crystalline powder with a bitter taste and is odorless.[3] It is primarily used as a vasopressor to treat hypotension.[2][4]

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure its stability, this compound powder should be stored in tight, light-resistant containers.[3] It is recommended to store the powder in a well-ventilated place, away from heat and direct sunlight.[5] For long-term storage, temperatures between 2°C and 8°C are suggested.[6][7] Some suppliers recommend even colder storage at -20°C.[8]

Q3: Is this compound powder sensitive to light?

A3: Yes, this compound is gradually colored by light, indicating potential degradation.[3] Therefore, it is crucial to store it in light-resistant containers.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?

A4: When handling this compound powder, it is important to wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and a lab coat.[9][10] In situations where dust formation is possible, a full-face respirator should be used.[9]

Q5: What are the known incompatibilities of this compound?

A5: this compound should not be used with strong oxidizing agents.[11] Additionally, it can have adverse interactions with several classes of drugs, including beta-blockers, monoamine oxidase inhibitors (MAOIs), and tricyclic antidepressants, which can potentiate its hypertensive effects.[4][12]

Troubleshooting Guides

Problem: The this compound powder has changed color (e.g., has a yellowish tint).

  • Possible Cause: Exposure to light. This compound is known to be light-sensitive and can change color upon exposure.[3]

  • Solution: Discard the discolored powder as its purity and stability may be compromised. Ensure that for future use, the powder is stored in a tightly sealed, light-resistant container and kept in a dark place.[3]

Problem: The powder is difficult to dissolve or does not dissolve completely in water.

  • Possible Cause 1: Incorrect solvent or concentration. While this compound is very soluble in water, attempting to dissolve it at a concentration above its solubility limit will result in an incomplete solution.[3]

  • Solution 1: Refer to the solubility data to ensure you are working within the appropriate concentration range. Gentle heating or sonication may aid dissolution, but be cautious as heat can potentially degrade the compound.

  • Possible Cause 2: The powder may have degraded due to improper storage.

  • Solution 2: If the powder has been stored for an extended period or under suboptimal conditions (e.g., exposed to light or humidity), it may have degraded. It is advisable to use a fresh batch of the compound.

Problem: Unexpected or inconsistent experimental results are observed.

  • Possible Cause: Degradation of the this compound stock solution.

  • Solution: Prepare fresh stock solutions before each experiment. If storing stock solutions is necessary, they should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles and degradation.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂·HCl[8]
Molecular Weight217.69 g/mol [8]
Melting Point119 - 124°C[3]
AppearanceWhite crystalline powder[3]
pH (1 in 10 solution)3.8 - 5.8[3]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
WaterVery soluble[3]
Ethanol (95%)Freely soluble[3]
Acetic Acid (100)Sparingly soluble[3]
Diethyl EtherPractically insoluble[3]
Methylene ChloridePractically insoluble[8][10]

Table 3: Recommended Storage Conditions for this compound Powder

ConditionRecommendationReference
Temperature (Short-term)Room Temperature (in a well-ventilated place)[5]
Temperature (Long-term)2°C to 8°C or -20°C[6][7][8]
LightStore in light-resistant containers[3]
AtmosphereStore in tight containers[3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Objective: To determine the approximate solubility of this compound powder in a specific solvent (e.g., water) at a controlled temperature.

  • Materials:

    • This compound powder

    • Solvent of interest (e.g., deionized water)

    • Calibrated analytical balance

    • Vortex mixer

    • Thermostatically controlled water bath or incubator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

  • Methodology:

    • Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in several vials.

    • Equilibrate the vials at a constant temperature (e.g., 25°C) in a water bath for 24 hours with continuous stirring or agitation to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials to pellet the undissolved powder.

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Powder Stability Under Light Exposure

  • Objective: To evaluate the stability of this compound powder when exposed to light.

  • Materials:

    • This compound powder

    • Clear and amber glass vials

    • A calibrated photostability chamber with a controlled light source (e.g., Xenon lamp)

    • HPLC system with a UV detector

  • Methodology:

    • Place a known quantity of this compound powder into both clear and amber glass vials.

    • Place the vials in a photostability chamber. The amber vial will serve as the dark control.

    • Expose the samples to a controlled light source for a defined period, following ICH Q1B guidelines for photostability testing.

    • At specified time intervals (e.g., 0, 6, 12, 24 hours), remove a sample from both the clear and amber vials.

    • Prepare solutions of the samples in a suitable solvent.

    • Analyze the solutions by HPLC to determine the concentration of this compound and to detect the presence of any degradation products.

    • Compare the results from the exposed sample (clear vial) to the control sample (amber vial) to assess the extent of degradation.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace A->B C Weigh Powder in Fume Hood B->C D Dissolve in Appropriate Solvent C->D E Store in Tight, Light-Resistant Container D->E G Dispose of Waste According to Regulations D->G F Store at Recommended Temperature E->F

Caption: General workflow for handling this compound powder.

Troubleshooting_Tree cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Powder Issue (e.g., Discoloration, Insolubility) Cause1 Improper Storage (Light/Humidity Exposure) Issue->Cause1 Visual Change? Cause2 Exceeded Solubility Limit Issue->Cause2 Dissolution Problem? Cause3 Aged/Degraded Stock Issue->Cause3 Inconsistent Results? Sol1 Discard and Use Fresh Stock Cause1->Sol1 Sol2 Verify Storage Conditions Cause1->Sol2 Sol3 Consult Solubility Data Cause2->Sol3 Sol4 Prepare Fresh Solution Cause3->Sol4

Caption: Troubleshooting decision tree for common powder issues.

Degradation_Pathway cluster_stressors Stress Factors Etilefrine This compound (Stable) Degradation Degradation (Oxidation/Color Change) Etilefrine->Degradation Exposure to Light Light Heat Heat Humidity Humidity Loss Loss of Potency Degradation->Loss

Caption: Potential degradation pathway for this compound.

References

addressing poor solubility of etilefrine pivalate in experimental solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of etilefrine pivalate in experimental solvents.

Frequently Asked Questions (FAQs)

Q1: What is etilefrine pivalate and why is its aqueous solubility low?

Etilefrine pivalate is the pivalate ester of etilefrine, designed as a prodrug.[1] Etilefrine itself is an adrenergic agonist, but the addition of the pivalate group significantly increases its lipophilicity (fat-solubility).[2] This chemical modification, intended to improve properties like membrane permeability, inherently reduces the molecule's solubility in aqueous solutions. While the hydrochloride salt of the parent drug, etilefrine, is very soluble in water, the ester prodrug is expected to be poorly soluble in aqueous media.[3][4]

Q2: What are the recommended initial steps for dissolving etilefrine pivalate for in vitro experiments?

For most in vitro assays, the standard approach is to first create a concentrated stock solution in a non-aqueous organic solvent and then dilute this stock into the final aqueous experimental medium.

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions. Other options include ethanol or methanol.

  • Prepare a high-concentration stock: Aim for a stock concentration of 10-50 mM. Use of a vortex mixer and gentle warming (37°C) or sonication can aid dissolution.

  • Dilute into aqueous media: Perform serial dilutions from the organic stock into your final aqueous buffer or cell culture medium. It is critical to vortex or mix vigorously during dilution to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in the experiment.[5]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution is a common problem for lipophilic compounds. It occurs when the drug's concentration exceeds its solubility limit in the final aqueous medium. Refer to the troubleshooting guide below for several strategies, including adjusting pH, using co-solvents, or employing a different dilution strategy.

Troubleshooting Guide for Solubility Issues

Researchers may encounter several challenges when preparing etilefrine pivalate solutions. The following guide provides systematic approaches to overcome these issues.

Issue 1: Etilefrine Pivalate Powder Fails to Dissolve in Aqueous Buffer

Directly dissolving the lipophilic etilefrine pivalate in an aqueous buffer is generally not feasible. The recommended approach is to prepare an organic stock solution first. If you must work in a primarily aqueous system, the following strategies can be attempted.

  • Solution A: pH Adjustment The solubility of compounds with ionizable groups can be pH-dependent. Etilefrine pivalate contains a secondary amine that can be protonated at acidic pH. Lowering the pH of the buffer may increase its solubility.

    Experimental Protocol: pH-Mediated Solubilization

    • Prepare a series of buffers (e.g., citrate or acetate buffers) with varying pH values (e.g., pH 4.0, 5.0, 6.0).

    • Add a pre-weighed amount of etilefrine pivalate to a fixed volume of each buffer to create a slurry.

    • Stir the slurries at a constant temperature for several hours (e.g., 2-4 hours).

    • Visually inspect for dissolution. If the compound dissolves, this buffer can be used as a starting point, provided the pH is compatible with the experimental model.

    • Caution: Ensure the final pH does not interfere with your assay or cell viability.

  • Solution B: Use of Co-solvents and Solubilizing Agents Adding a water-miscible organic solvent or other solubilizing agents can increase the solvent's capacity to dissolve lipophilic compounds.[6]

    Experimental Protocol: Co-solvent System

    • Prepare the desired aqueous buffer.

    • Create a pre-mixture of the buffer with a co-solvent. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

    • Start with a low percentage of co-solvent (e.g., 5-10% v/v) and incrementally increase it.

    • Attempt to dissolve the etilefrine pivalate in this mixed-solvent system.

    • For cellular assays, low concentrations (<1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can also be considered, but must be tested for cytotoxicity.[7]

Issue 2: Precipitation Occurs After Diluting Organic Stock into Aqueous Media

This is the most common solubility challenge. The key is to maintain the compound in a dissolved state during and after dilution.

Experimental Protocol: Optimized Dilution Strategy

  • Prepare a concentrated stock solution (e.g., 20 mM in 100% DMSO).

  • Warm the destination buffer/media to 37°C. This can transiently increase solubility.

  • Use vigorous mixing: While vortexing the destination buffer at medium speed, add the small volume of DMSO stock drop-by-drop directly into the vortex. This rapid, high-energy mixing helps disperse the drug molecules before they can aggregate and precipitate.

  • Avoid intermediate dilutions in pure water: Perform dilutions directly into the final buffer or media, which often contains proteins (like FBS in cell culture media) or other components that can help stabilize the compound.

Data and Visualizations

Illustrative Solubility Data
Solvent/MediumExpected Solubility CategoryEstimated Solubility Range (Illustrative)Notes
Water (pH 7.0)Practically Insoluble< 0.1 mg/mLThe lipophilic pivalate ester group significantly reduces interaction with water molecules.
Phosphate-Buffered Saline (PBS)Practically Insoluble< 0.1 mg/mLSimilar to water; high salt concentration does not improve solubility for non-ionic lipophilic compounds.
Ethanol (95%)Soluble10 - 50 mg/mLA common organic solvent capable of dissolving moderately non-polar compounds.
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100 mg/mLA powerful aprotic solvent ideal for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[5]
MethanolSoluble10 - 50 mg/mLAnother polar organic solvent suitable for dissolving etilefrine pivalate.
5% Tween® 80 in WaterSparingly Soluble0.5 - 2 mg/mLSurfactant micelles can encapsulate the lipophilic molecule, increasing its apparent solubility in an aqueous solution.[7]
10% PEG 400 in WaterSparingly Soluble0.5 - 3 mg/mLPEG 400 acts as a co-solvent, increasing the polarity of the bulk solution to a level that can better accommodate the drug.[8]

Disclaimer: This table is for illustrative purposes only and is based on general principles of medicinal chemistry. Actual solubility should be determined experimentally.

Diagrams and Workflows

The following diagrams illustrate logical workflows for addressing solubility challenges.

G start Start: Etilefrine Pivalate Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dissolved_stock Is stock fully dissolved? prep_stock->dissolved_stock sonicate Warm (37°C) / Sonicate dissolved_stock->sonicate No dilute Dilute stock into aqueous buffer/media dissolved_stock->dilute Yes sonicate->prep_stock precipitate Precipitation observed? dilute->precipitate success Solution is ready for experiment precipitate->success No troubleshoot Troubleshoot Dilution (See Protocol) precipitate->troubleshoot Yes troubleshoot->dilute end_fail Compound may not be -suitable for assay- (Consider formulation) troubleshoot->end_fail

Caption: Workflow for preparing an experimental solution.

G cluster_0 Primary Strategies cluster_1 Detailed Actions for Strategy 1 cluster_2 Detailed Actions for Strategy 2 start Problem: Precipitation during aqueous dilution strat1 Strategy 1: Modify Dilution Technique start->strat1 strat2 Strategy 2: Modify Final Buffer start->strat2 strat3 Strategy 3: Reduce Final Concentration start->strat3 action1a Use rapid vortexing during addition strat1->action1a action1b Warm buffer to 37°C before adding stock strat1->action1b action1c Lower stock concentration (e.g., 5 mM) strat1->action1c action2a Add a co-solvent (e.g., 1-5% PEG 400) strat2->action2a action2b Add a stabilizing protein (e.g., 0.1% BSA) strat2->action2b action2c Adjust pH to a more acidic value strat2->action2c

Caption: Decision tree for troubleshooting precipitation issues.

References

Validation & Comparative

A Comparative Analysis of the Receptor Selectivity Profiles of Etilefrine and Phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the nuanced adrenergic receptor interactions of two commonly used sympathomimetic agents.

This guide provides a detailed comparison of the receptor selectivity profiles of etilefrine and phenylephrine, two sympathomimetic amines that exert their physiological effects through interaction with adrenergic receptors. While both compounds are utilized for their ability to raise blood pressure, their distinct receptor affinities and downstream signaling mechanisms lead to different hemodynamic effects and clinical applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of their molecular interactions and signaling pathways.

Summary of Receptor Selectivity

Etilefrine and phenylephrine exhibit markedly different affinities for the various subtypes of adrenergic receptors. Phenylephrine is a potent and selective α1-adrenergic receptor agonist with minimal to no significant activity at β-adrenergic receptors.[1][2] In contrast, etilefrine demonstrates a broader spectrum of activity, acting as an agonist at both α1 and β1-adrenergic receptors.[3][4][5][6][7] There is also evidence to suggest some activity of etilefrine at β2-adrenergic receptors.[3]

This fundamental difference in receptor selectivity underpins their distinct clinical profiles. Phenylephrine's pure α1-agonism leads to potent vasoconstriction, making it a primary choice for treating hypotension caused by vasodilation, such as in septic shock or during anesthesia. Etilefrine's combined α1 and β1 activity results in both vasoconstriction and an increase in cardiac output (due to increased heart rate and contractility), rendering it effective for conditions like orthostatic hypotension.[7]

Quantitative Receptor Binding and Functional Potency

To facilitate a direct comparison, the following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of etilefrine and phenylephrine for various adrenergic receptor subtypes. The data is presented as pKi or pEC50 values, which are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi value indicates a stronger binding affinity, and a higher pEC50 value indicates greater potency.

Table 1: Adrenergic Receptor Binding Affinity (pKi)

Receptor SubtypeEtilefrine (pKi)Phenylephrine (pKi)Species/TissueReference
α1A Data Not Available6.01Rat Submaxillary Gland[1]
α1B Data Not Available4.89Human (recombinant)[1]
α1D Data Not AvailableData Not Available
α2A Data Not Available5.49Human (recombinant)[1]
β1 Data Not AvailableData Not Available
β2 Data Not AvailableData Not Available

Table 2: Adrenergic Receptor Functional Potency (pEC50)

Receptor SubtypeEtilefrine (pEC50)Phenylephrine (pEC50)Species/TissueReference
α1A Data Not Available5.78Rat Vas Deferens[1]
α1A Data Not Available7.25Human (recombinant)[1]
α1B Data Not AvailableData Not Available
α1D Data Not AvailableData Not Available
α2A Data Not Available6.32Human (recombinant)[1]
β1 Data Not AvailableData Not Available
β2 Data Not AvailableData Not Available

Note: Quantitative EC50 or pEC50 values for etilefrine are not widely reported in publicly available literature, necessitating a more qualitative comparison for its functional potency.

Experimental Protocols

The determination of receptor binding affinities and functional potencies relies on established in vitro pharmacological assays. The data presented in this guide are primarily derived from two key experimental approaches: radioligand binding assays and functional assays.

Table 3: Overview of Key Experimental Methodologies

ExperimentPrincipleKey Parameters Measured
Radioligand Binding Assay This technique measures the direct interaction of a radiolabeled ligand with a receptor. In competition binding assays, the ability of an unlabeled drug (e.g., etilefrine or phenylephrine) to displace a known high-affinity radioligand from the receptor is quantified. This allows for the determination of the drug's binding affinity.Ki (Inhibition constant): The concentration of the competing ligand that occupies 50% of the receptors in the absence of the radioligand.
Functional Assay These assays measure the biological response elicited by a drug upon binding to its receptor. This can involve measuring second messenger production (e.g., cAMP, inositol phosphates), ion flux, or downstream cellular events like smooth muscle contraction.EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
Detailed Methodologies

Radioligand Binding Assay Protocol (General)

A common method for determining the binding affinity of a compound to adrenergic receptors is a competitive radioligand binding assay using cell membranes expressing the receptor of interest.

  • Membrane Preparation: Cells or tissues expressing the target adrenergic receptor subtype are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Assay Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled competitor drug (etilefrine or phenylephrine).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Functional Assay Protocol (General - e.g., Calcium Mobilization for α1 Receptors)

Functional assays for Gq-coupled receptors like the α1-adrenergic receptor often measure changes in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: The cells are then exposed to varying concentrations of the agonist (etilefrine or phenylephrine).

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration-response data is plotted, and a sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the potency of the agonist.

Signaling Pathways and Molecular Interactions

The differential receptor selectivity of etilefrine and phenylephrine leads to the activation of distinct downstream signaling cascades.

cluster_etilefrine Etilefrine cluster_phenylephrine Phenylephrine Etilefrine Etilefrine alpha1_E α1 Receptor Etilefrine->alpha1_E beta1_E β1 Receptor Etilefrine->beta1_E Gq_E Gq alpha1_E->Gq_E Gs_E Gs beta1_E->Gs_E PLC_E PLC Gq_E->PLC_E IP3_DAG_E IP3 & DAG PLC_E->IP3_DAG_E Ca_E ↑ Ca²⁺ IP3_DAG_E->Ca_E Vasoconstriction_E Vasoconstriction Ca_E->Vasoconstriction_E AC_E Adenylyl Cyclase Gs_E->AC_E cAMP_E ↑ cAMP AC_E->cAMP_E PKA_E PKA cAMP_E->PKA_E Cardiac_E ↑ Heart Rate & Contractility PKA_E->Cardiac_E Phenylephrine Phenylephrine alpha1_P α1 Receptor Phenylephrine->alpha1_P Gq_P Gq alpha1_P->Gq_P PLC_P PLC Gq_P->PLC_P IP3_DAG_P IP3 & DAG PLC_P->IP3_DAG_P Ca_P ↑ Ca²⁺ IP3_DAG_P->Ca_P Vasoconstriction_P Vasoconstriction Ca_P->Vasoconstriction_P

Figure 1: Signaling pathways of etilefrine and phenylephrine.

Phenylephrine's selective activation of α1-adrenergic receptors leads to the Gq-protein-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction and vasoconstriction.

Etilefrine, in addition to activating the same α1-mediated pathway, also stimulates β1-adrenergic receptors, which are coupled to the Gs-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins involved in cardiac function, resulting in increased heart rate (chronotropy) and contractility (inotropy).

cluster_workflow Experimental Workflow for Receptor Selectivity Profiling start Start receptor_prep Receptor Preparation (Cell Culture/Membrane Isolation) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) receptor_prep->functional_assay data_analysis Data Analysis (IC50, Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

References

Correlating In Vitro and In Vivo Pressor Responses to Etilefrine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pressor responses to etilefrine hydrochloride in both laboratory (in vitro) and living organism (in vivo) settings. By examining experimental data and methodologies, this document aims to offer valuable insights for researchers and professionals involved in cardiovascular drug development and pharmacology. We will also draw comparisons with alternative pressor agents, namely phenylephrine and norepinephrine, to provide a broader context for the evaluation of etilefrine's efficacy.

Summary of Pressor Responses: this compound and Alternatives

The following tables summarize the quantitative data on the pressor effects of this compound, phenylephrine, and norepinephrine from both in vivo and in vitro studies.

Table 1: In Vivo Pressor Responses

AgentAnimal/Human ModelDose/AdministrationKey Findings
This compound Healthy Individuals1-8 mg (intravenous infusion)Increased mean arterial pressure.[1]
Anesthetized Mongrel Dogs0.1 mg/kg (intravenous injection)Increased blood pressure and heart rate.[2]
Patients with Orthostatic Dysregulation (as Etilefrine Pivalate)20 mg (once daily, oral, long-term)Marked and long-lasting effect on systolic blood pressure (+40.3 mmHg).[3]
Parturients with Spinal Anesthesia-Induced HypotensionBolus administrationTotal dose required: 5.66 ml; Total time of hypotension: 2.78 min.[4][5]
Phenylephrine Parturients with Spinal Anesthesia-Induced HypotensionBolus administrationTotal dose required: 6.51 ml; Total time of hypotension: 3.25 min.[4][5]
Norepinephrine Parturients with Spinal Anesthesia-Induced HypotensionBolus administration (5 µg) or infusion (0.01 µg/kg/min)Effective in maintaining mean arterial blood pressure, with a more stable heart rate compared to etilefrine.[6]

Table 2: In Vitro Vasoconstrictor Responses

AgentPreparationKey Findings (EC50)
This compound Isolated Vascular Smooth MuscleActs as an α1-adrenergic receptor agonist, leading to vasoconstriction.[7] Specific EC50 values were not identified in the searched literature.
Phenylephrine Human Internal Mammary ArteriesEC50: 1.4 x 10⁻⁶ M[8]
Human Saphenous VeinsEC50: 1.8 x 10⁻⁶ M[8]
Norepinephrine Human Saphenous VeinsEC50: 7.8 x 10⁻⁸ M[8]
Human Internal Mammary ArteriesEC50: 3.4 x 10⁻⁷ M[8]

Signaling Pathway of Etilefrine-Induced Vasoconstriction

This compound exerts its pressor effect primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

G Etilefrine Etilefrine HCl Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Cleaning Clean Connective Tissue Aorta_Excision->Cleaning Slicing Slice into Rings Cleaning->Slicing Mounting Mount in Organ Bath Slicing->Mounting Equilibration Equilibrate Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Drug_Addition Cumulative Drug Addition Viability_Test->Drug_Addition Recording Record Tension Drug_Addition->Recording Curve_Plotting Plot Concentration-Response Curve Recording->Curve_Plotting EC50_Calc Calculate EC50 Curve_Plotting->EC50_Calc G Animal_Prep Anesthetize Rat & Implant Catheters Hypotension_Induction Induce Hypotension (Optional) Animal_Prep->Hypotension_Induction Baseline_BP Record Baseline Blood Pressure Hypotension_Induction->Baseline_BP Drug_Admin Administer Pressor Agent Baseline_BP->Drug_Admin Response_Recording Record Blood Pressure Response Drug_Admin->Response_Recording Data_Analysis Analyze Dose-Response Relationship Response_Recording->Data_Analysis

References

Navigating Hypotension: A Comparative Guide to Etilefrine Hydrochloride and its Alternatives in Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the statistical nuances of dose-response relationships is paramount for effective therapeutic development. This guide provides a comprehensive comparison of etilefrine hydrochloride and its alternatives in the management of hypotension, with a focus on the statistical methods used for analyzing dose-response data, detailed experimental protocols, and the underlying signaling pathways.

This guide delves into the pharmacological properties of this compound, a sympathomimetic agent, and compares its performance with other key drugs used to manage low blood pressure: phenylephrine, midodrine, and dobutamine. By presenting quantitative data, experimental methodologies, and visual representations of signaling cascades, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and clinical research.

Quantitative Dose-Response Data Comparison

The following tables summarize the available quantitative dose-response data for this compound and its alternatives. It is important to note that direct comparison can be challenging due to variations in study populations, designs, and endpoints.

Table 1: this compound Dose-Response Data

DoseNPatient PopulationEffectSource
2-3 Perlongets/day (titration)24Geriatric patients with sympathicotonic orthostatic hypotensionStatistically significant decrease in systolic blood pressure drop and increase in pulse rate upon standing (p < 0.001)[1]
20 mg (once daily, long-term)60Patients with orthostatic dysregulationMarked and long-lasting increase in systolic blood pressure (+40.3 mmHg) and blood pressure amplitude (+37.5 mmHg) (p < 0.01)[2]
0.1 mg/kg (intravenous)-Anesthetized mongrel dogsIncrease in blood pressure and heart rate[3]
50 µg/kg and 200 µg/kg (intravenous)-New Zealand white rabbitsIncrease in cardiac output, right heart filling pressure, and blood pressure[3]
1-8 mg (intravenous infusion)-Healthy individualsIncrease in pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure. Peripheral vascular resistance falls at lower doses and rises at higher doses.[4][5]

Table 2: Phenylephrine Dose-Response Data

ParameterValue (95% CI)NPatient PopulationIndicationSource
ED5072.1 µg (61.7 to 79.9 µg)-Normotensive parturientsTreatment of spinal anesthesia-induced hypotension
ED90107 µg (95.9–128.6 µg)-Normotensive parturientsTreatment of spinal anesthesia-induced hypotension
ED5047.6 µg (41.3–52.7 µg)-Parturients with severe preeclampsiaTreatment of spinal anesthesia-induced hypotension
ED9070.7 µg (62.9–86.7 µg)-Parturients with severe preeclampsiaTreatment of spinal anesthesia-induced hypotension
EC50171.1 ± 31.2 nM8 ringsRat aorta rings (in vitro)Vasoconstriction[6]

Table 3: Midodrine Dose-Response Data

DoseNPatient PopulationEffectSource
10 mg-Patients with orthostatic hypotensionStanding systolic blood pressure elevated by approximately 15 to 30 mmHg at 1 hour[7]
2.5 mg, 5 mg, 10 mg (three times daily)-Patients with orthostatic hypotensionDose-dependent increase in standing systolic blood pressure

Table 4: Dobutamine Dose-Response Data

DoseNPatient Population/ModelEffectSource
2.5-10 µg/kg/min-Patients with heart failureIncreased cardiac output
Increasing doses-Healthy individualsIncreased heart rate and contractility[8]

Experimental Protocols

The analysis of dose-response relationships for these cardiovascular drugs employs a variety of experimental designs, from in vitro tissue studies to clinical trials in human subjects.

In Vitro Vasoconstriction Assay (Example with Phenylephrine)

A common in vitro method to assess the vasoconstrictor effects of drugs like phenylephrine involves the use of isolated arterial rings.

  • Tissue Preparation: Aorta from a model organism (e.g., rat) is excised and cut into rings of a specific width.

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The rings are connected to an isometric force transducer to record changes in tension (contraction and relaxation).

  • Drug Administration: After an equilibration period, cumulative concentrations of the agonist (e.g., phenylephrine) are added to the organ bath.

  • Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated. Statistical methods such as nonlinear regression are then used to determine parameters like the EC50 (the concentration that produces 50% of the maximal response).[6]

Clinical Trials for Orthostatic Hypotension (Example with Etilefrine)

Clinical trials are essential for evaluating the efficacy and safety of drugs for treating hypotension in humans.

  • Study Design: A randomized, double-blind, placebo-controlled design is often employed to minimize bias.[1]

  • Patient Population: Patients with a confirmed diagnosis of orthostatic hypotension are recruited. Baseline measurements of blood pressure and heart rate in both supine and standing positions are recorded.

  • Intervention: Patients are randomly assigned to receive either the study drug (e.g., etilefrine) or a placebo over a specified period. The dosage may be titrated to an effective level.[1]

  • Outcome Measures: The primary endpoints typically include changes in systolic and diastolic blood pressure upon standing. Secondary endpoints may include changes in heart rate, symptoms of orthostatic hypotension (e.g., dizziness, syncope), and adverse events.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in the outcome measures between the treatment and placebo groups. A p-value of less than 0.05 is typically considered statistically significant.[1]

Signaling Pathway Diagrams

The therapeutic effects of this compound and its alternatives are mediated through their interaction with specific adrenergic receptors, triggering downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Etilefrine Etilefrine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gq Gq protein Alpha1_Receptor->Gq Gs Gs protein Beta1_Receptor->Gs PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Contraction Increased Cardiac Contractility & Rate PKA->Cardiac_Contraction

Caption: this compound Signaling Pathway.

Alternatives_Signaling_Pathways cluster_phenylephrine Phenylephrine cluster_midodrine Midodrine (Desglymidodrine) cluster_dobutamine Dobutamine Phenylephrine Phenylephrine Alpha1_R_P α1-Adrenergic Receptor Phenylephrine->Alpha1_R_P Gq_P Gq protein Alpha1_R_P->Gq_P PLC_P Phospholipase C Gq_P->PLC_P IP3_P IP3 PLC_P->IP3_P DAG_P DAG PLC_P->DAG_P Ca2_release_P Ca²⁺ Release IP3_P->Ca2_release_P Contraction_P Vasoconstriction Ca2_release_P->Contraction_P Midodrine Midodrine (prodrug) Desglymidodrine Desglymidodrine (active) Midodrine->Desglymidodrine Metabolism Alpha1_R_M α1-Adrenergic Receptor Desglymidodrine->Alpha1_R_M Gq_M Gq protein Alpha1_R_M->Gq_M PLC_M Phospholipase C Gq_M->PLC_M IP3_M IP3 PLC_M->IP3_M DAG_M DAG PLC_M->DAG_M Ca2_release_M Ca²⁺ Release IP3_M->Ca2_release_M Contraction_M Vasoconstriction Ca2_release_M->Contraction_M Dobutamine Dobutamine Beta1_R_D β1-Adrenergic Receptor Dobutamine->Beta1_R_D Gs_D Gs protein Beta1_R_D->Gs_D AC_D Adenylyl Cyclase Gs_D->AC_D cAMP_D cAMP AC_D->cAMP_D PKA_D Protein Kinase A cAMP_D->PKA_D Cardiac_Contraction_D Increased Cardiac Contractility PKA_D->Cardiac_Contraction_D

References

validating etilefrine hydrochloride as a selective alpha-1 adrenergic agonist in new models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the adrenergic agonist activity of etilefrine hydrochloride in comparison to selective alpha-1 adrenergic agonists.

This guide provides a detailed comparison of this compound with established selective alpha-1 adrenergic agonists. It has come to light through extensive research that, contrary to the premise of validating it as a selective alpha-1 agonist, this compound is a non-selective sympathomimetic amine, primarily targeting both alpha-1 and beta-1 adrenergic receptors.[1][2][3][4][5] This guide will, therefore, serve to clarify its pharmacological profile and benchmark its activity against truly selective alpha-1 agonists, providing valuable data for researchers in the field.

Correcting the Premise: The Non-Selective Nature of Etilefrine

This compound functions by mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] Its primary mechanism of action involves the stimulation of alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and an increase in peripheral resistance.[1][2][3] Concurrently, it stimulates beta-1 adrenergic receptors in the heart, resulting in increased heart rate and contractility.[1][2][6] This dual action makes it effective in treating hypotension but distinguishes it from selective alpha-1 adrenergic agonists.[5]

Comparative Analysis with Selective Alpha-1 Adrenergic Agonists

To provide a clear context for etilefrine's activity, this guide compares it with three well-characterized selective alpha-1 adrenergic agonists: Phenylephrine, A-61603, and Cirazoline.

Quantitative Comparison of Adrenergic Agonists

The following table summarizes the available binding affinity (pKi) and functional potency (pEC50) data for the comparator selective alpha-1 adrenergic agonists. The data is presented as the negative logarithm of the molar concentration to allow for easier comparison of potencies. Higher values indicate greater affinity or potency.

AgonistReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)
Phenylephrine α1A~6.0~6.5
α1B~5.5~5.8
α1D~5.7~6.2
A-61603 α1A~8.9~8.7
α1B~6.5~6.8
α1D~6.7~7.0
Cirazoline α1A~7.9~8.1
α1B~6.0~6.1
α1D~6.2~6.6

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used. Data is compiled from various sources and is intended for comparative purposes.

Understanding the Experimental Validation

The validation of adrenergic agonists and the determination of their selectivity rely on a series of well-established in vitro and in vivo experimental protocols.

Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are isolated.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., etilefrine).

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Functional Assays: Calcium Mobilization

  • Objective: To measure the functional potency (EC50) of an agonist in activating the Gq-coupled alpha-1 adrenergic receptors, which leads to an increase in intracellular calcium.

  • Methodology:

    • Cell Culture: Cells stably expressing the desired alpha-1 adrenergic receptor subtype are cultured.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Stimulation: The cells are exposed to varying concentrations of the test agonist.

    • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

    • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

3. In Vivo Hemodynamic Studies in Animal Models

  • Objective: To evaluate the physiological effects of the adrenergic agonist on cardiovascular parameters such as blood pressure and heart rate.

  • Methodology:

    • Animal Model: An appropriate animal model, such as a rat or dog, is used.

    • Anesthesia and Instrumentation: The animal is anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and a vein for drug administration.

    • Baseline Measurement: Baseline hemodynamic parameters are recorded.

    • Drug Administration: The test agonist is administered intravenously at increasing doses.

    • Data Acquisition: Continuous monitoring and recording of blood pressure and heart rate are performed.

    • Data Analysis: The dose-dependent effects of the agonist on mean arterial pressure and heart rate are analyzed to determine its in vivo potency and efficacy.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the principle of receptor selectivity.

G Alpha-1 Adrenergic Receptor Signaling Pathway Agonist Alpha-1 Agonist (e.g., Phenylephrine) Receptor Alpha-1 Adrenergic Receptor (α1-AR) Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Alpha-1 adrenergic receptor signaling cascade.

G Experimental Workflow for Agonist Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Selectivity Profile Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) Functional_Assay->Data_Analysis Hemodynamics Hemodynamic Measurement (e.g., Blood Pressure in Rats) Conclusion Conclusion on Selectivity and Potency Hemodynamics->Conclusion Start Test Compound (e.g., Etilefrine) Start->Binding_Assay Start->Functional_Assay Data_Analysis->Hemodynamics

Caption: Workflow for validating adrenergic agonists.

G Concept of Adrenergic Receptor Selectivity cluster_agonists Agonists cluster_receptors Adrenergic Receptors Selective_Agonist Selective α1 Agonist (e.g., A-61603) Alpha1 α1 Receptor Selective_Agonist->Alpha1 High Affinity & Potency Beta1 β1 Receptor Selective_Agonist->Beta1 Low Affinity & Potency Beta2 β2 Receptor Selective_Agonist->Beta2 Low Affinity & Potency NonSelective_Agonist Non-Selective Agonist (e.g., Etilefrine) NonSelective_Agonist->Alpha1 High Affinity & Potency NonSelective_Agonist->Beta1 High Affinity & Potency NonSelective_Agonist->Beta2 Low Affinity & Potency

Caption: Receptor selectivity of agonists.

Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Etilefrine hydrochloride, a sympathomimetic agent, is classified as a toxic substance and requires specific handling and disposal procedures to mitigate risks to human health and the environment. Adherence to these protocols is not only a matter of best practice but also a legal requirement under various regulations.

Immediate Safety and Disposal Protocols

This compound is categorized as toxic if swallowed and causes serious eye irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is paramount. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and the chemical itself must be segregated as hazardous waste.

  • Containerization:

    • Place solid this compound and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.[5][8]

    • The container must be kept closed except when adding waste.

    • For solutions containing this compound, use a compatible, sealed container. Do not mix with incompatible wastes.[5]

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[5][8]

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials. This area should be well-ventilated.[1][2]

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9]

  • Empty Container Disposal:

    • Thoroughly empty all contents from the original this compound container.

    • The first rinse of the container with a suitable solvent (e.g., water, as this compound is freely soluble in water) must be collected and disposed of as hazardous waste.[5][10]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] After proper rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular trash after defacing the label.

Regulatory Framework

The disposal of this compound falls under the purview of national and local regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][11] Many such pharmaceutical wastes are required to be treated at a permitted facility, with incineration being a common method.[4][11]

Quantitative Data Summary

For safe handling and transport, specific quantitative limitations are in place for this compound.

ParameterValueRegulation/Source
UN Number 2811UN Model Regulation
Hazard Class 6.1 (Toxic substances)UN Model Regulation
Quantity Limitations (Passenger Aircraft/Rail) 100 kgDOT
Limited Quantities (LQ) 5 kgDOT
Excepted Quantities (EQ) Code E1DOT

This data is sourced from a Safety Data Sheet for this compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate is_solid Solid Waste? segregate->is_solid improper Improper Disposal (Drain/Trash) segregate->improper container_solid Place in Labeled Solid Hazardous Waste Container is_solid->container_solid Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store Sealed Container in Designated Area container_solid->storage container_liquid Place in Labeled Liquid Hazardous Waste Container is_liquid->container_liquid Yes is_empty Empty Original Container? is_liquid->is_empty No container_liquid->storage rinse Triple Rinse with Appropriate Solvent is_empty->rinse Yes is_empty->storage No collect_rinse Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container collect_rinse->container_liquid pickup Arrange for Pickup by EHS/Licensed Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Etilefrine Hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and causes serious eye irritation.[1][2][3][4] The following personal protective equipment is mandatory when handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.-
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1][2][3][5][6]-

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area.[2][5]

  • Whenever possible, handle the material in a laboratory fume hood.[5]

  • Ensure emergency exits and a risk-elimination area are readily accessible.[2]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Use personal protective equipment as specified in the table above.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed and store it locked up.[1][2][5][6]

  • Store apart from foodstuff containers or incompatible materials.[2]

Emergency Procedures

Exposure Route First-Aid Measures
Ingestion If swallowed, get emergency medical help immediately.[1][2] Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Consult a doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

In Case of a Spill:

  • Evacuate personnel to a safe area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Remove all sources of ignition.[1][2]

  • Wear appropriate PPE, including chemical-impermeable gloves and a full-face respirator if necessary.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

  • Prevent the chemical from entering drains.[1][2][5]

Disposal Plan

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, national, and international laws and regulations.[1][2][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution or Perform Experiment handle_weigh->handle_prepare cleanup_decon Decontaminate Workspace handle_prepare->cleanup_decon Experiment Complete emergency_spill Spill handle_prepare->emergency_spill If Spill Occurs emergency_exposure Exposure handle_prepare->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etilefrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Etilefrine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.